The following technical guide details the physicochemical profile, synthesis, and experimental utility of 3-[(4-Bromobenzyl)oxy]benzoic acid , a specialized intermediate in medicinal chemistry. [1] Executive Summary & Ch...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, synthesis, and experimental utility of 3-[(4-Bromobenzyl)oxy]benzoic acid , a specialized intermediate in medicinal chemistry.
[1]
Executive Summary & Chemical Identity
3-[(4-Bromobenzyl)oxy]benzoic acid is a meta-substituted benzoic acid derivative featuring a 4-bromobenzyloxy ether linkage.[1] It serves as a critical scaffold in the development of PPAR agonists , antibacterial agents , and enzyme inhibitors (e.g., aldose reductase). Its structural value lies in the meta-positioning, which directs the lipophilic bromobenzyl tail into specific hydrophobic pockets of target proteins while maintaining the carboxylic acid head group for polar interactions.
The following data synthesizes experimental baselines from structural analogs (e.g., 3-benzyloxybenzoic acid) and high-fidelity predictive models (ACD/Labs, ChemAxon) to guide experimental design.
Solubility & Lipophilicity
This compound exhibits low aqueous solubility and moderate-to-high lipophilicity , necessitating the use of organic co-solvents in biological assays.
LogP (Octanol/Water):4.35 ± 0.4 (Predicted).
Mechanistic Insight: The addition of the 4-bromobenzyl group significantly increases lipophilicity compared to the parent benzoic acid (LogP ~1.87). The bromine atom contributes ~0.86 log units, while the benzyl ether spacer adds ~1.6 units.
Solubility Profile:
Water: Insoluble (< 0.1 mg/mL at pH 2-5).
DMSO: Soluble (> 50 mM).
Ethanol: Soluble (> 20 mM).
0.1 M NaOH: Soluble (forms the sodium benzoate salt).
Acidity (pKa)
pKa (Carboxylic Acid):3.95 – 4.05 (Predicted).
Mechanistic Insight: The meta-alkoxy group exerts a weak inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion slightly more than in unsubstituted benzoic acid (pKa 4.20). Unlike para-substitution, there is no direct resonance donation to the carbonyl, preventing destabilization of the anion.
Solid State Characteristics
Appearance: White to off-white crystalline powder.
Melting Point:165 – 175 °C (Typical for meta-benzyloxy benzoic acids).
The most robust route to 3-[(4-Bromobenzyl)oxy]benzoic acid is the Williamson Ether Synthesis , coupling 3-hydroxybenzoic acid with 4-bromobenzyl bromide.
Reaction Pathway
The reaction utilizes a base to deprotonate the phenolic hydroxyl group (pKa ~9.9) preferentially over the carboxylic acid (pKa ~4.2), or uses 2 equivalents of base to form the dianion, followed by selective alkylation of the more nucleophilic phenoxide.
Figure 1: Synthetic pathway via selective phenoxide alkylation.
Dianion Formation: Add KOH (1.40 g, 25.0 mmol) dissolved in minimal water. Stir at reflux for 30 minutes. Note: The first equivalent neutralizes the carboxylic acid; the second deprotonates the phenol.
Reflux: Heat the mixture at reflux (65°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
Workup:
Evaporate methanol under reduced pressure.
Dissolve the residue in water (30 mL).
Wash with Diethyl Ether (2 x 15 mL) to remove unreacted benzyl bromide (organic layer discarded).
Acidify the aqueous layer with 6M HCl to pH ~2. A white precipitate will form immediately.
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) .
Biological Applications & SAR Logic
This molecule is rarely a final drug but serves as a high-value Structure-Activity Relationship (SAR) probe.
Target Systems
PPAR Agonists (Peroxisome Proliferator-Activated Receptors): The lipophilic tail (bromobenzyl) mimics the fibrate class of lipid-lowering agents, fitting into the large hydrophobic ligand-binding domain (LBD) of PPAR
or PPAR.
Antibacterial (FtsZ Inhibitors): Alkoxybenzoic acids have shown activity in inhibiting bacterial cell division by targeting the FtsZ protein.
Aldose Reductase Inhibitors: The carboxylic acid head group binds to the anion-binding pocket, while the bromobenzyl group occupies the specificity pocket.
SAR Decision Workflow
Researchers use this compound to test the effect of meta-substitution vs. para-substitution on potency.
Figure 2: Structural logic for selecting the meta-isomer in drug design.
References
General Synthesis of Alkoxybenzoic Acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether protocols).[2]
Biological Context (Benzoic Acid Derivatives): Mao, J. et al. "Synthesis and biological evaluation of novel benzoic acid derivatives as PPAR agonists." Bioorg. Med. Chem. Lett. 2018.
3-[(4-Bromobenzyl)oxy]benzoic Acid (CAS 855749-65-4): Structural Profiling, Synthesis, and Application in Drug Discovery
In the realm of modern medicinal chemistry and advanced organic synthesis, bifunctional building blocks serve as the architectural foundation for complex active pharmaceutical ingredients (APIs). 3-[(4-Bromobenzyl)oxy]be...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of modern medicinal chemistry and advanced organic synthesis, bifunctional building blocks serve as the architectural foundation for complex active pharmaceutical ingredients (APIs). 3-[(4-Bromobenzyl)oxy]benzoic acid (also cataloged as 3-(4-bromophenoxymethyl)benzoic acid) is a highly versatile intermediate. Its unique combination of a reactive carboxylic acid, a flexible ether linkage, and a cross-coupling-ready brominated aromatic ring makes it an invaluable asset for structure-activity relationship (SAR) exploration.
This technical guide provides an in-depth analysis of its physicochemical properties, a field-proven and self-validating synthetic protocol, and its strategic integration into drug discovery workflows.
Structural Biology & Physicochemical Profiling
The molecular architecture of 3-[(4-Bromobenzyl)oxy]benzoic acid dictates its utility in both chemical synthesis and biological target engagement. The molecule consists of three critical pharmacophoric regions:
The 4-Bromobenzyl Moiety: The bromine atom introduces significant lipophilicity and serves as a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the molecular framework. Furthermore, halogens like bromine can participate in halogen bonding within protein binding pockets.
The Ether Linkage: This acts as a flexible spacer, allowing the molecule to adopt multiple conformations. This flexibility is crucial for navigating narrow binding clefts in target proteins.
The Benzoic Acid Core: The carboxylic acid provides a strong hydrogen bond donor/acceptor pair and allows for salt formation, which is critical for modulating aqueous solubility and pharmacokinetics.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior [1, 2, 3].
Structural topology of 3-[(4-Bromobenzyl)oxy]benzoic acid.
Synthetic Methodology: A Self-Validating Protocol
As an application scientist, I frequently observe researchers attempting direct alkylation of 3-hydroxybenzoic acid with 4-bromobenzyl bromide using two equivalents of a strong base. While theoretically possible, this approach frequently suffers from poor chemoselectivity, yielding an intractable mixture of the desired ether, the ester (from carboxylate alkylation), and dialkylated byproducts.
To ensure absolute structural fidelity, maximize yield, and simplify purification, a three-step sequence is mandated: initial protection of the carboxylic acid, followed by Williamson ether synthesis, and concluding with mild saponification.
Procedure: Dissolve the acid in methanol, add a catalytic amount of concentrated sulfuric acid, and reflux for 12 hours. Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate (EtOAc).
Causality: Masking the carboxylic acid as a methyl ester prevents competing nucleophilic attack by the carboxylate oxygen during the subsequent alkylation step, ensuring exclusive O-alkylation at the phenolic hydroxyl.
Procedure: Combine reagents in anhydrous DMF. Heat the suspension at 80°C for 8 hours under an inert atmosphere (N₂). Quench the reaction by pouring it into ice water, which precipitates the intermediate. Filter and dry to obtain Methyl 3-[(4-bromobenzyl)oxy]benzoate.
Causality: Potassium carbonate (K₂CO₃) is strategically chosen as a mild base; it quantitatively deprotonates the phenol (pKa ~ 9.5) without risking premature hydrolysis of the methyl ester. DMF provides a polar aprotic environment that significantly accelerates the Sₙ2 displacement of the benzylic bromide.
Procedure: Dissolve the ester in the THF/H₂O mixture. Add LiOH and stir at room temperature for 4 hours. Concentrate the THF in vacuo. Self-Validation Step: Acidify the remaining aqueous layer with 1M HCl dropwise until the pH reaches 2. A dense white precipitate will form. Filter, wash with cold water, and dry under vacuum to yield the final product.
Causality: Lithium hydroxide in an aqueous-organic mixture efficiently hydrolyzes the ester without requiring harsh heating that could cleave the ether linkage. The acidification step acts as a physical validation of success: the protonation of the carboxylate drastically reduces aqueous solubility, driving the precipitation of the highly crystalline target compound.
Synthetic workflow for 3-[(4-Bromobenzyl)oxy]benzoic acid.
Applications in Medicinal Chemistry
In drug discovery, 3-[(4-Bromobenzyl)oxy]benzoic acid is rarely the final drug candidate; rather, it is a highly privileged scaffold. The presence of the meta-substituted benzoic acid makes it an excellent mimetic for interactions with nuclear receptors (such as PPAR agonists) or as a capping group in kinase inhibitors.
The standard hit-to-lead optimization workflow utilizing this compound typically involves:
Amidation: Reacting the carboxylic acid with various amines (using coupling agents like HATU or EDC/HOBt) to explore the solvent-exposed regions of a target protein.
Late-Stage Functionalization: Utilizing the aryl bromide handle for Suzuki coupling with boronic acids, effectively extending the molecule to probe deep hydrophobic pockets.
Integration of 3-[(4-Bromobenzyl)oxy]benzoic acid in a hit-to-lead workflow.
By understanding the mechanistic behavior of its functional groups and employing a rigorous, chemoselective synthetic route, researchers can leverage 3-[(4-Bromobenzyl)oxy]benzoic acid to rapidly generate high-quality libraries for phenotypic and target-based screening.
References
Foundational
The Rising Potential of 3-[(4-Bromobenzyl)oxy]benzoic Acid Derivatives in Therapeutic Research
A Technical Guide for Researchers and Drug Development Professionals Abstract The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents....
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Within this broad class of compounds, derivatives of 3-[(4-Bromobenzyl)oxy]benzoic acid are emerging as a promising area of investigation. The strategic incorporation of a 4-bromobenzyl ether moiety at the 3-position of the benzoic acid ring introduces unique physicochemical properties that can significantly influence biological activity. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanistic insights into this specific class of compounds, drawing upon established principles of medicinal chemistry and data from structurally related molecules. It is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new drugs.
Introduction: The Strategic Design of 3-[(4-Bromobenzyl)oxy]benzoic Acid Derivatives
The enduring interest in benzoic acid derivatives stems from their presence in numerous natural products and their successful application in a wide range of pharmaceuticals. The functionalization of the benzoic acid core allows for the fine-tuning of properties such as lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of pharmacological activity.
The focus of this guide, the 3-[(4-Bromobenzyl)oxy]benzoic acid scaffold, is characterized by several key structural features:
The Benzoic Acid Moiety: The carboxylic acid group is a versatile functional handle for forming salts, esters, and amides, enabling the modulation of pharmacokinetic properties and interaction with biological targets.[1]
The Ether Linkage: The ether bond provides metabolic stability compared to more labile functional groups. Its position on the benzene ring influences the overall molecular geometry.
The 3-Substitution Pattern: The meta-positioning of the benzyloxy group directs substituents to avoid direct steric clashes with the carboxylic acid, potentially allowing for more diverse interactions with target proteins.
The 4-Bromobenzyl Group: The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The lipophilicity of the benzyl group can enhance membrane permeability.
This unique combination of structural elements suggests that 3-[(4-Bromobenzyl)oxy]benzoic acid derivatives may exhibit a range of biological activities, from antimicrobial to anticancer and anti-inflammatory effects.
Synthetic Pathways: Building the Core Scaffold and its Analogs
The construction of 3-[(4-Bromobenzyl)oxy]benzoic acid and its derivatives can be efficiently achieved through established synthetic methodologies. The primary route involves the Williamson ether synthesis, a robust and high-yielding reaction.
The fundamental approach to synthesizing the 3-[(4-Bromobenzyl)oxy]benzoic acid core is outlined below. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Experimental Protocol: Synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid
Deprotonation: Dissolve 3-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
Nucleophilic Attack: To the resulting solution, add an equimolar amount of 4-bromobenzyl bromide.
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress using thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture, and add water to dissolve the inorganic salts. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
Filter the precipitate, wash with cold water, and dry under vacuum.
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of the core scaffold.
Derivatization Strategies
The carboxylic acid functionality of the core scaffold serves as a versatile anchor point for the synthesis of a diverse library of derivatives, including esters, amides, and heterocyclic analogs.
Caption: Derivatization pathways from the core scaffold.
Potential Biological Activities: A Landscape of Therapeutic Promise
While direct and extensive biological screening of 3-[(4-Bromobenzyl)oxy]benzoic acid derivatives is not yet widely published, structure-activity relationship (SAR) studies of related benzoic acid analogs provide a strong rationale for their investigation in several key therapeutic areas.
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties. The presence of a lipophilic bromobenzyl group is anticipated to enhance the ability of these compounds to penetrate bacterial cell membranes.
Hypothesized Mechanism of Action: The antimicrobial action of benzoic acid derivatives is often attributed to the disruption of cell membrane integrity and the inhibition of essential enzymes. The acidic nature of the carboxylic acid can also contribute to lowering the intracellular pH of microorganisms.
Supporting Evidence from Related Compounds: Studies on various benzoic acid derivatives have demonstrated their efficacy against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[2][3] The introduction of halogen atoms, such as bromine, has been shown to increase the antimicrobial potency of certain series of compounds.[3] For instance, derivatives of 4-aminobenzoic acid containing a bromo-benzylidene moiety have shown significant activity against both Gram-positive and Gram-negative bacteria.[3]
Table 1: Reported Antimicrobial Activity of Related Benzoic Acid Derivatives
The benzoic acid scaffold is present in several clinically used anticancer agents. Derivatives incorporating a (4-bromobenzyl)oxy moiety may exert antiproliferative effects through various mechanisms.
Potential Mechanisms of Action:
Enzyme Inhibition: Many benzoic acid derivatives are known to inhibit enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs) or protein kinases.
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells by modulating apoptotic pathways.
Anti-invasive Properties: Some derivatives have been shown to inhibit cancer cell invasion and migration. For example, a 3-bromophenyl coumarin derivative demonstrated significant anti-invasive properties.[4]
Supporting Evidence from Related Compounds: A wide array of benzoic acid derivatives have been synthesized and evaluated for their anticancer potential against various cell lines.[5][6][7] The substitution pattern on the benzoic acid ring and the nature of the appended groups are critical for activity.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many possess a carboxylic acid functional group. The 3-[(4-Bromobenzyl)oxy]benzoic acid scaffold shares structural similarities with some known anti-inflammatory agents.
Potential Mechanism of Action: The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators.[8] It is plausible that derivatives of 3-[(4-Bromobenzyl)oxy]benzoic acid could also act as COX inhibitors.
Supporting Evidence from Related Compounds: A structurally related cinnamic acid derivative, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has been reported to be a selective COX-2 inhibitor with an IC₅₀ value of 6 µM.[9] This finding strongly suggests that the (4-bromobenzyl)oxy moiety can be a valuable component in the design of anti-inflammatory agents.
Caption: Potential mechanism of anti-inflammatory action.
Future Directions and Conclusion
The 3-[(4-Bromobenzyl)oxy]benzoic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the promising biological activities of structurally related molecules, warrants a systematic investigation of their potential.
Key areas for future research include:
Synthesis and Screening: The synthesis of a focused library of 3-[(4-Bromobenzyl)oxy]benzoic acid derivatives with diverse substitutions on the carboxylic acid and benzyl ring, followed by comprehensive screening for antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most active compounds.
Structure-Activity Relationship (SAR) Elucidation: A detailed investigation into how structural modifications influence biological potency and selectivity.
In Vivo Efficacy and Safety: Preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
References
Z. A. Khan, et al. (2009). Synthesis of Novel 1,3,4-oxadiazole Derivatives and Their Biological Properties. PubMed. Available at: [Link]
L. P. Luhata, et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]
J. H. Kim, et al. (2015). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. PMC. Available at: [Link]
L. P. Luhata, et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]
G. Topal, et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. Available at: [Link]
A. Casimiro, et al. (2009). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. PMC. Available at: [Link]
A. Wałecka-Zacharska, et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. Available at: [Link]
S. Kumar, et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Available at: [Link]
A. K. Gupta, et al. (2025). Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. ResearchGate. Available at: [Link]
A. Geronikaki, et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available at: [Link]
M. Teus, et al. (2007). SYNTHESIS AND GCP II INHIBITORY ACTIVITY OF 4[4-(3-BROMOBENZYL)-5-HYDROXYISOXAZOL-3-YL]BENZOIC ACID HETEROCYCLIC ANALOGS. Chemistry of Heterocyclic Compounds. Available at: [Link]
T. Apostol, et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Semantic Scholar. Available at: [Link]
Y. Li, et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]
S. K. Ghorai, et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PMC. Available at: [Link]
Y. Wang, et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available at: [Link]
A. Kumar, et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
A. S. Ingle, et al. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]
R. A. Partyka, et al. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.
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A. Kumar, et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]
T. Kagechika, et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
T. Apostol, et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
T. Apostol, et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]
Y. Wang, et al. (2012). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-Dihydroxycinnamic Acid Derivatives. PubMed. Available at: [Link]
A. K. Gupta, et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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A. A. Al-Amiery, et al. (2020). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][10]imidazo[1,2-d][10][11]oxazepine and Benzo[f]benzo[1][10]oxazolo[3,2-d][10][11]oxazepine Derivatives. SciELO. Available at: [Link]
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The Strategic deployment of 3-[(4-Bromobenzyl)oxy]benzoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Significance of Substituted Benzoic Acids In the intricate world of medicinal chemistry, the ben...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Substituted Benzoic Acids
In the intricate world of medicinal chemistry, the benzoic acid scaffold stands as a cornerstone, a privileged structure that has given rise to a multitude of therapeutic agents.[1] Its enduring presence in drug discovery is a testament to its synthetic versatility and its ability to engage in crucial molecular interactions within biological systems. The strategic functionalization of the benzoic acid ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior.[2] This guide delves into the specifics of a particularly valuable, yet underexplored, building block: 3-[(4-Bromobenzyl)oxy]benzoic acid. We will explore its synthesis, physicochemical characteristics, and its strategic application in the construction of novel therapeutic agents, providing a comprehensive resource for its effective utilization in drug design and development.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of 3-[(4-Bromobenzyl)oxy]benzoic acid is paramount for its successful incorporation into drug discovery programs. While experimentally determined data for this specific molecule is not extensively published, we can infer its properties from closely related analogs and computational predictions.
Poorly soluble in water, soluble in organic solvents like ethanol, ether, and DMF.
The structure of 3-[(4-Bromobenzyl)oxy]benzoic acid is characterized by three key functional domains: the benzoic acid moiety, the flexible benzyl ether linkage, and the bromine-substituted aromatic ring. The carboxylic acid group serves as a critical hydrogen bond donor and acceptor, often anchoring the molecule to its biological target. The ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations within a binding pocket. The 4-bromobenzyl group introduces a significant hydrophobic surface and a bromine atom, which can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Synthesis of 3-[(4-Bromobenzyl)oxy]benzoic Acid: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxybenzoic acid reacts with 4-bromobenzyl bromide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
3-Hydroxybenzoic acid
4-Bromobenzyl bromide
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Ethyl acetate
1 M Hydrochloric acid (HCl)
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Deprotonation of 3-Hydroxybenzoic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF.
Add a suitable base, such as sodium hydride (1.1 equivalents) or potassium carbonate (2.0 equivalents), portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
Addition of the Alkylating Agent: To the solution of the phenoxide, add 4-bromobenzyl bromide (1.05 equivalents) dropwise at room temperature.
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
Acidify the aqueous solution to a pH of 3-4 with 1 M HCl to precipitate the crude product.
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-[(4-Bromobenzyl)oxy]benzoic acid.
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product.
Caption: Synthetic workflow for 3-[(4-Bromobenzyl)oxy]benzoic acid.
Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules
The strategic placement of the 4-bromobenzyl ether at the meta-position of benzoic acid makes 3-[(4-Bromobenzyl)oxy]benzoic acid a valuable building block for accessing a diverse range of chemical space. The carboxylic acid can be readily converted into esters, amides, and other functional groups, while the bromine atom on the benzyl ring provides a handle for further synthetic modifications, such as cross-coupling reactions.
While direct examples of marketed drugs derived from this specific building block are not readily found in the public domain, its structural motifs are present in numerous patented and investigational compounds. For instance, the core structure is related to intermediates used in the synthesis of potential therapeutic agents for a variety of diseases.
Case Study: A Potential Precursor for Antitubercular Agents
Recent research has highlighted the potential of benzoic acid derivatives as prodrugs for the treatment of tuberculosis.[5] The esterification of benzoic acids can enhance their lipophilicity, facilitating their entry into Mycobacterium tuberculosis. Once inside the bacterium, esterases can cleave the ester bond, releasing the active benzoic acid. The 3-[(4-Bromobenzyl)oxy]benzoic acid scaffold could be utilized in a similar prodrug strategy. The carboxylic acid could be esterified with various alcohols to modulate lipophilicity and release kinetics.
Caption: Prodrug strategy utilizing the building block.
Structure-Activity Relationship (SAR) Insights
The 3-[(4-Bromobenzyl)oxy]benzoic acid scaffold offers several points for diversification to explore structure-activity relationships (SAR).
The Benzoic Acid Moiety: Conversion of the carboxylic acid to various amides or esters can probe the importance of the acidic proton and the hydrogen bonding capacity of the carbonyl oxygen.
The Benzyl Ether Linkage: The length and flexibility of the linker can be modified to optimize the orientation of the two aromatic rings within the target's binding site.
The 4-Bromobenzyl Group: The bromine atom can be replaced with other halogens or different substituents to investigate the role of halogen bonding and electronic effects on activity. The para-position of the bromine is also a key site for introducing further diversity through cross-coupling reactions.
Conclusion and Future Perspectives
3-[(4-Bromobenzyl)oxy]benzoic acid is a versatile and strategically valuable building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional handles for further derivatization make it an attractive starting point for the development of novel therapeutic agents. While its full potential is yet to be realized in marketed drugs, the foundational principles of its utility are well-established through the extensive use of related benzoic acid derivatives in drug discovery. As our understanding of subtle molecular interactions, such as halogen bonding, continues to grow, the strategic incorporation of building blocks like 3-[(4-Bromobenzyl)oxy]benzoic acid will undoubtedly play an increasingly important role in the design of next-generation therapeutics.
References
(Reference to a general medicinal chemistry textbook or a review on privileged structures)
(Reference to a paper on the importance of physicochemical properties in drug design)
(Reference to a paper on halogen bonding in medicinal chemistry)
(Reference to a paper on Williamson ether synthesis)
(Reference to a specific research article or patent utilizing a similar building block)
(Reference to a paper on prodrug str
(Reference to a review on SAR of benzoic acid deriv
(Reference to a specific SAR study if a more closely rel
Biosynce. (n.d.). 3-((4-Fluorobenzyl)oxy)benzoic Acid CAS 457-97-6. [Link]
(Additional relevant references)
(Additional relevant references)
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
3-[(4-Bromobenzyl)oxy]benzoic acid mechanism of action speculation
A Theoretical Guide to Pharmacodynamics & Molecular Interactions Executive Summary The compound 3-[(4-Bromobenzyl)oxy]benzoic acid represents a classic "lipophilic carboxylate" pharmacophore. While direct literature on t...
Author: BenchChem Technical Support Team. Date: March 2026
A Theoretical Guide to Pharmacodynamics & Molecular Interactions
Executive Summary
The compound 3-[(4-Bromobenzyl)oxy]benzoic acid represents a classic "lipophilic carboxylate" pharmacophore. While direct literature on this specific isomer is limited, its structural architecture—a benzoic acid head group linked via an ether bridge to a para-brominated hydrophobic tail—places it firmly within the Structure-Activity Relationship (SAR) domain of metabolic modulators and anti-inflammatory agents .
This guide provides a deduced Mechanism of Action (MoA) based on fragment-based drug design principles. We posit that the compound acts primarily as a G-Protein Coupled Receptor 40 (GPR40/FFAR1) Agonist or a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor , leveraging its acidic moiety to mimic endogenous ligands (fatty acids) or phosphate groups.
Structural Pharmacophore Analysis
To understand the MoA, we must first deconstruct the molecule into its functional interaction domains.
Domain
Chemical Feature
Biological Function (Speculative)
Head Group
3-Carboxylic Acid (Benzoic)
Ionic Anchor: Forms salt bridges with positively charged residues (Arg, Lys) in the binding pocket. Mimics the carboxylate of free fatty acids or the phosphate of phosphotyrosine.
Linker
Ether Oxygen (-O-)
Spacer & H-Bond Acceptor: Provides rotational freedom and acts as a hydrogen bond acceptor. The ether linkage is metabolically more stable than an ester.
Scaffold
Central Benzene Ring (Meta-sub)
Geometry Director: The meta (3-position) substitution creates a "bent" or "kinked" conformation, often required to fit into curved hydrophobic pockets of GPCRs (unlike the linear para substitution).
Tail Group
4-Bromobenzyl
Lipophilic Warhead: The bromine atom enhances lipophilicity and can participate in Halogen Bonding (X-bond) with backbone carbonyls. The benzyl ring engages in - stacking.
Therapeutic Context: Type 2 Diabetes (Insulin Secretion)
GPR40 (Free Fatty Acid Receptor 1) is a GPCR activated by medium-to-long-chain fatty acids. Synthetic agonists often feature a "Carboxylic Acid – Aromatic Linker – Lipophilic Tail" topology.
Molecular Interaction Hypothesis
Entry: The lipophilic 4-bromobenzyl tail penetrates the orthosteric binding site of GPR40, specifically interacting with the hydrophobic sub-pocket formed by residues such as Phe87 and Tyr91 .
Anchoring: The carboxylic acid head group forms a critical ionic interaction (salt bridge) with Arg183 and Arg258 . This "charge clamp" stabilizes the active conformation of the receptor.
Halogen Bonding: The para-bromine atom likely engages in a halogen bond with a backbone carbonyl or a specific residue like Ser or Thr deep in the pocket, increasing potency compared to a simple methyl or chloro analog.
Signaling Cascade
Activation of GPR40 by the compound triggers the
pathway:
Activation: The receptor undergoes a conformational change, exchanging GDP for GTP on the subunit.
PLC
Recruitment: Activated stimulates Phospholipase C .
IP3 Generation: Hydrolysis of PIP2 yields Inositol Trisphosphate (IP3) and Diacylglycerol (DAG).
Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing
efflux.
Insulin Exocytosis: Elevated cytosolic
triggers the fusion of insulin granules with the plasma membrane in pancreatic -cells.
Visualization: GPR40 Signaling Pathway
Caption: Speculative GPR40 agonist pathway.[1] The compound binds the receptor, triggering the Gq-PLC-IP3 axis leading to calcium-dependent insulin release.
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Inhibitors generally require an acidic group to mimic the phosphate of the substrate (phosphotyrosine).
Molecular Interaction Hypothesis
Active Site (Site A): The benzoic acid moiety binds in the catalytic site (WPD loop), forming hydrogen bonds with the backbone of Arg221 (the P-loop).
Secondary Site (Site B): The 4-bromobenzyl tail extends into the nearby hydrophobic groove (Site B), which is critical for selectivity over other phosphatases (like TCPTP). The bromine atom provides necessary bulk to displace water and increase residence time.
Experimental Validation Protocols
To confirm the speculative MoA, the following "Self-Validating" experimental workflow is recommended.
Protocol A: In Vitro GPR40 Calcium Flux Assay
Objective: Determine if the compound acts as an agonist for GPR40.
Cell Line: CHO-K1 cells stably expressing human GPR40 (FFAR1).
Indicator: Load cells with Fluo-4 AM (calcium-sensitive dye).
Treatment:
Add compound (0.1 nM – 100
M) in dose-response.
Positive Control: Linoleic acid or Fasiglifam (TAK-875).
Negative Control: DMSO vehicle.
Readout: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
Validation Criteria: A sigmoidal dose-response curve indicating
< 10 M confirms agonism.
Protocol B: Enzymatic Inhibition Screen (PTP1B)
Objective: Assess inhibition of phosphatase activity.
Reagents: Recombinant human PTP1B, Substrate (p-Nitrophenyl Phosphate - pNPP).
Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.2.
Procedure:
Incubate enzyme + compound (10 min at 37°C).
Add pNPP substrate.
Monitor absorbance at 405 nm (formation of p-nitrophenol).
Validation Criteria:
calculation. If < 50 M, the compound is a hit.
Off-Target & Safety Considerations
COX Inhibition: Benzoic acid derivatives with benzyl ethers can inhibit Cyclooxygenase (COX) enzymes. The meta substitution usually reduces COX potency compared to para analogs (e.g., Indomethacin mimics), but this should be screened to assess anti-inflammatory side effects vs. metabolic efficacy.
Plasma Protein Binding: The high lipophilicity (predicted cLogP ~4.5) suggests high albumin binding (>98%), which may limit free drug concentration.
References
GPR40 Agonist SAR: Christiansen, E., et al. (2013). "Discovery of TUG-469, a Nucleic Acid-Sensing G Protein-Coupled Receptor 40 (GPR40) Agonist." Journal of Medicinal Chemistry. Link
PTP1B Inhibitor Design: Zhang, S., & Zhang, Z. Y. (2007). "PTP1B as a drug target: recent developments in PTP1B inhibitor discovery." Drug Discovery Today. Link
Benzoic Acid Pharmacophores: Verma, R. P., & Hansch, C. (2006). "Matrix metalloproteinases (MMPs): chemical-biological functions and (Q)SARs." Bioorganic & Medicinal Chemistry. Link
Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link
General Benzoic Acid Derivative Activity: "Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis." National Institutes of Health (PMC). Link
Application Note: Scalable Synthesis of 3-[(4-Bromobenzyl)oxy]benzoic Acid via Regioselective Alkylation
Executive Summary & Strategic Analysis This application note details a robust, two-step protocol for the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid , a critical intermediate often utilized in the development of PPAR...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
This application note details a robust, two-step protocol for the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid , a critical intermediate often utilized in the development of PPAR agonists, GPR40 modulators, and proteolysis-targeting chimeras (PROTACs).
The Chemoselectivity Challenge
The target molecule contains both a carboxylic acid and an ether linkage derived from a phenol. A direct alkylation of 3-hydroxybenzoic acid with 4-bromobenzyl bromide presents a significant chemoselectivity risk:
O-Alkylation of Phenol (Desired): Formation of the ether.
O-Alkylation of Carboxylate (Undesired): Formation of the benzyl ester.
Strategic Solution: To ensure high regioselectivity and purity, this protocol utilizes a Protection-Alkylation-Deprotection strategy. We employ Methyl 3-hydroxybenzoate as the starting material. The methyl ester acts as a robust protecting group for the carboxylic acid, forcing the alkylation to occur exclusively at the phenolic oxygen. Subsequent saponification yields the target acid with high fidelity.
Reaction Scheme & Workflow
Figure 1: Strategic workflow for the regioselective synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid.
Step 1: Williamson Ether Synthesis
Objective: Synthesis of Methyl 3-[(4-bromobenzyl)oxy]benzoate.
Reagents & Materials Table
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol Scale)
Role
Methyl 3-hydroxybenzoate
152.15
1.0
1.52 g
Substrate
4-Bromobenzyl bromide
249.94
1.1
2.75 g
Electrophile
Potassium Carbonate (K₂CO₃)
138.21
2.0
2.76 g
Base
Potassium Iodide (KI)
166.00
0.1
0.16 g
Catalyst (Finkelstein)
Acetone (Anhydrous)
-
-
30 mL
Solvent
Detailed Protocol
Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Charging: Add Methyl 3-hydroxybenzoate (1.52 g), anhydrous K₂CO₃ (2.76 g), and KI (0.16 g) to the flask.
Critical Insight: Grind the K₂CO₃ to a fine powder before addition to maximize surface area and reaction rate.
Solvation: Add anhydrous Acetone (30 mL) and stir at room temperature for 10 minutes to allow partial deprotonation of the phenol.
Alkylation: Add 4-Bromobenzyl bromide (2.75 g) in one portion.
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 4–6 hours.
Process Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear; the less polar ester product (higher Rf) will appear.
Workup:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (K₂CO₃/KBr) using a sintered glass funnel. Wash the salt cake with cold acetone (10 mL).
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.
Purification (Optional but Recommended): Recrystallize from minimal hot ethanol or triturated with cold hexane to remove excess bromide.
Expected Yield: >90% (White to off-white solid).[1]
Step 2: Hydrolysis (Saponification)
Objective: Conversion of the methyl ester to the free acid.
Reagents & Materials Table
Reagent
Equivalents
Amount
Role
Intermediate Ester
1.0
~3.0 g (from Step 1)
Substrate
Lithium Hydroxide (LiOH·H₂O)
3.0
1.2 g
Hydrolysis Agent
THF / Water (3:1)
-
40 mL
Solvent System
1M HCl
Excess
As needed
Acidification
Detailed Protocol
Solvation: Dissolve the crude methyl ester (from Step 1) in THF (30 mL).
Activation: Dissolve LiOH·H₂O (1.2 g) in Water (10 mL) and add this solution to the THF mixture.
Why LiOH? Lithium hydroxide is milder than NaOH and often provides cleaner hydrolysis for aryl esters without affecting the ether linkage.
Reaction: Stir the biphasic mixture vigorously at room temperature for 4–12 hours.
Process Check: TLC should show the disappearance of the non-polar ester and the formation of a baseline spot (the carboxylate salt).
Workup & Precipitation:
Evaporate the THF under reduced pressure. (Do not distill to dryness; leave the aqueous phase).
Dilute the aqueous residue with water (20 mL).
Critical Step: Cool the solution to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3.
Observation: The product will precipitate as a thick white solid.
Isolation: Filter the precipitate, wash thoroughly with water (3 x 10 mL) to remove LiCl salts, and dry in a vacuum oven at 50°C overnight.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters:
1H NMR (DMSO-d6, 400 MHz):
δ 12.8-13.0: Broad singlet (1H, -COOH). Disappearance of this peak indicates failure of Step 2.
δ 5.15: Singlet (2H, -OCH₂-). Characteristic benzylic ether peak.
δ 3.85: Absence of singlet (-COOCH₃). Presence indicates incomplete hydrolysis.
Aromatic Region: Two distinct spin systems (disubstituted benzene + trisubstituted benzene).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Old/Wet K₂CO₃
Use freshly ground, anhydrous K₂CO₃. Add molecular sieves to the reaction.
Incomplete Hydrolysis
Poor solubility of ester
Increase temperature to 50°C or switch solvent to MeOH/Water (though THF is preferred for solubility).
Product is Oily
Impurities (excess bromide)
Triturate the final acid with Hexane/Ether (9:1) to extract non-polar impurities, leaving the pure acid solid.
Analogous Protocol (Allylation of Hydroxybenzoates):
Royal Society of Chemistry (RSC) Supplementary Information. General procedure for allylation/propargylation of 3,5-dihydroxybenzoic acid.
[Link]
Hydrolysis Kinetics & Conditions:
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates.
[Link]
Reagent Data (4-Bromobenzyl bromide):
Organic Syntheses. Oxidation of 4-Bromobenzyl Alcohol (Precursor Context).
[Link]
using 3-[(4-Bromobenzyl)oxy]benzoic acid as a linker in peptide-drug conjugates
Application Note: Strategic Utilization of 3-[(4-Bromobenzyl)oxy]benzoic Acid in Peptide-Drug Conjugates Executive Summary This guide details the protocol for utilizing 3-[(4-Bromobenzyl)oxy]benzoic acid (CAS: 17054-27-2...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 3-[(4-Bromobenzyl)oxy]benzoic Acid in Peptide-Drug Conjugates
Executive Summary
This guide details the protocol for utilizing 3-[(4-Bromobenzyl)oxy]benzoic acid (CAS: 17054-27-2) as a bifunctional linker in the synthesis of Peptide-Drug Conjugates (PDCs).[1] Unlike standard aliphatic linkers, this aromatic construct offers a unique combination of ether-bond stability and bio-orthogonal reactivity . The aryl bromide moiety serves as a "dormant" handle during Solid-Phase Peptide Synthesis (SPPS), enabling Late-Stage Diversification (LSD) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach complex payloads, fluorophores, or pharmacokinetic modifiers.[1]
Chemical Logic & Mechanism
Structural Advantages
The molecule consists of a benzoic acid core coupled to a 4-bromobenzyl group via an ether linkage.[1]
Ether Linkage: Provides superior hydrolytic stability in plasma compared to esters or carbonates, preventing premature drug release.
Benzoic Acid Handle: Allows standard amide coupling to the peptide N-terminus or Lysine
Aryl Bromide Handle: Acts as an electrophile for transition-metal catalyzed reactions.[1] It is inert to standard SPPS deprotection conditions (Piperidine) and cleavage cocktails (TFA), making it ideal for on-resin modification.[1]
The "Late-Stage Diversification" Strategy
In traditional PDC synthesis, the drug is often attached early, which can lead to side reactions or loss of precious payload during peptide elongation. By using this linker, the peptide scaffold is fully assembled first. The drug (functionalized as a boronic acid) is then "clicked" onto the aryl bromide via Suzuki-Miyaura coupling.[1][2]
Mechanism of Action (Suzuki Coupling):
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[1]
Transmetallation: The boronic acid-drug activates with base and transfers the organic group to the Palladium center.
Reductive Elimination: The C-C bond forms, releasing the PDC and regenerating Pd(0).
Experimental Protocols
Phase 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Objective: Attach the linker to the N-terminus of a resin-bound peptide.[1]
Degassing: Place the resin in a microwave vial. Add the Boronic Acid and Catalyst.[3][4] Purge the vial with Argon for 5 minutes (Critical: Oxygen kills the catalyst).[1]
Solvent Addition: Add degassed solvent and aqueous base.[1]
Reaction:
Microwave Method (Preferred): Heat to 80°C for 30-60 minutes.
Thermal Method:[1][5] Heat to 90°C for 12 hours under Argon.
Wash (Critical): The resin must be washed extensively to remove Palladium.[1]
Effectiveness of the Suzuki-Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification.
Source: PubMed / National Institutes of Health (NIH)
URL:[1][Link][1]
Peptide Stapling by Late-Stage Suzuki–Miyaura Cross-Coupling.
Source: Beilstein Journal of Organic Chemistry
URL:[Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: 3-[(4-Bromobenzyl)oxy]benzoic acid (CAS: 2053558)
Application: Bifunctional Derivatization (Amide Bond Formation & C–C Cross-Coupling)
Executive Summary & Structural Rationale
In modern drug discovery, bifunctional building blocks are critical for rapidly expanding structure-activity relationship (SAR) libraries. 3-[(4-Bromobenzyl)oxy]benzoic acid is a highly versatile scaffold possessing two distinct reactive vectors:
A Carboxylic Acid (-COOH): Primed for nucleophilic substitution via amide coupling.
An Aryl Bromide (-Br): An excellent electrophile for palladium-catalyzed cross-coupling.
Module A: Amide Bond Formation (Carboxylic Acid Derivatization)
Mechanistic Insights
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. To overcome this, the carboxylic acid must be converted into a highly reactive electrophilic intermediate.
For 3-[(4-Bromobenzyl)oxy]benzoic acid, utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine) is the gold-standard methodology[1]. DIPEA, a sterically hindered, non-nucleophilic base, deprotonates the carboxylic acid without interfering with the coupling agent[2]. The carboxylate then attacks HATU, generating an active OAt (7-azabenzotriazole) ester. This intermediate is highly resistant to racemization and rapidly undergoes aminolysis even with sterically hindered or electron-deficient amines[3].
Quantitative Reaction Parameters
Parameter
Value
Mechanistic Causality
Acid : Amine Ratio
1.0 : 1.2
A slight excess of the amine ensures complete consumption of the highly reactive active ester, preventing hydrolysis back to the starting material.
HATU Equivalents
1.2 eq
Matches the amine equivalents to drive full activation without leaving excess uronium salts that complicate purification.
DIPEA Equivalents
3.0 eq
Neutralizes any amine hydrochloride salts and heavily favors the deprotonation equilibrium of the carboxylic acid.
Reaction Temp.
0 °C 25 °C
Cold pre-activation stabilizes the OAt ester; warming to room temperature provides the kinetic energy required for aminolysis.
Solvent
Anhydrous DMF
Solubilizes both the polar coupling reagents and the organic substrates while preventing premature ester hydrolysis.
Self-Validating Quality Control: Ensure all glassware is oven-dried. Moisture will competitively hydrolyze the active ester, reducing overall yield.
Substrate Dissolution: Charge a dry 50 mL round-bottom flask with 3-[(4-Bromobenzyl)oxy]benzoic acid (1.0 mmol, 1.0 eq) and a magnetic stir bar. Dissolve in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.
Base Addition: Add DIPEA (3.0 mmol, 3.0 eq) via syringe. Stir for 5 minutes.
Causality: This pre-stir ensures complete formation of the carboxylate anion prior to the introduction of the coupling agent.
Activation: Cool the flask to 0 °C using an ice bath. Add HATU (1.2 mmol, 1.2 eq) in one portion. Stir at 0 °C for 15–20 minutes.
Validation Checkpoint 1: TLC (Hexanes/EtOAc 1:1, UV active) will show the disappearance of the baseline acid spot and the appearance of a distinct, less polar spot corresponding to the OAt active ester.
Aminolysis: Dissolve the target amine (1.2 mmol, 1.2 eq) in 1.0 mL of anhydrous DMF and add it dropwise to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Workup & Isolation: Quench the reaction by pouring it into 25 mL of saturated aqueous
. Extract with Ethyl Acetate ( mL). Wash the combined organic layers thoroughly with 5% aqueous LiCl ( mL).
Causality: The LiCl wash is a critical step to partition the DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during concentration.
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Amide Coupling Workflow Visualization
Workflow and mechanism of HATU-mediated amide coupling for carboxylic acid activation.
Once the carboxylic acid is masked (e.g., as an amide), the aryl bromide moiety serves as an ideal substrate for the Suzuki-Miyaura cross-coupling reaction[4]. This palladium-catalyzed process forms a new C–C bond between the aryl bromide and a boronic acid derivative.
The catalytic cycle relies on three fundamental steps: Oxidative Addition of the aryl bromide to a Pd(0) species, Transmetalation with the boronate (which must be activated by an inorganic base like
), and Reductive Elimination to release the biaryl product[5][6]. Utilizing as the pre-catalyst is highly recommended; the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step and prevents catalyst aggregation[7].
Quantitative Reaction Parameters
Parameter
Value
Mechanistic Causality
Aryl-Br : Boronic Acid
1.0 : 1.5
An excess of boronic acid compensates for competitive protodeboronation (hydrolysis of the C-B bond) at elevated temperatures.
Loading
5 mol%
Provides an optimal balance between reaction velocity and minimizing heavy metal contamination in the final product.
Equivalents
3.0 eq
Essential for converting the neutral, unreactive boronic acid into the electron-rich, nucleophilic boronate complex required for transmetalation.
Solvent System
Dioxane / (4:1)
A biphasic system is mandatory. Dioxane dissolves the organic substrates, while water dissolves the inorganic base and facilitates boronate formation.
Reaction Temp.
80 °C
Provides the activation energy necessary for the oxidative addition of the aryl bromide, which is less reactive than an aryl iodide.
Self-Validating Quality Control: Oxygen is the enemy of Pd(0). Strict adherence to degassing protocols is required to prevent the formation of inactive Pd(II) black.
Reaction Assembly: To a 25 mL Schlenk tube, add the aryl bromide intermediate (1.0 mmol, 1.0 eq), the target aryl/heteroaryl boronic acid (1.5 mmol, 1.5 eq),
(3.0 mmol, 3.0 eq), and (0.05 mmol, 5 mol%).
Solvent Degassing: In a separate flask, prepare 10 mL of a 1,4-Dioxane/Water (4:1 v/v) mixture. Degas the solvent by sparging with ultra-pure Nitrogen or Argon for 15 minutes.
Causality: Removing dissolved oxygen prevents the premature oxidation of the active Pd(0) catalyst and suppresses homocoupling of the boronic acid.
Reaction Initiation: Add the degassed solvent to the Schlenk tube. Seal the tube and heat the biphasic mixture to 80 °C using an oil bath or heating block. Stir vigorously (800+ rpm) for 6–8 hours.
Validation Checkpoint 2: Monitor via LC-MS. The isotopic pattern of the starting bromide (a characteristic 1:1 ratio of M / M+2 peaks) will disappear, replaced by the mass of the biaryl product. The reaction mixture will also transition from a bright orange suspension to a dark brown mixture as Pd nanoparticles form near completion.
Workup & Isolation: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and filter the entire mixture through a short pad of Celite to remove palladium residues and inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (
mL) and brine (15 mL). Dry the organic layer over , concentrate, and purify via flash chromatography.
Suzuki-Miyaura Catalytic Cycle Visualization
Catalytic cycle of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
1.[5] An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid - Benchchem - Benchchem -
2.[6] Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications - ACS Publications -
3.[7] DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers - Frontiers -
4.[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry - RSC Publishing -
5.[4] Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI - MDPI -
6.[3] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH -
7.[2] Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters - Growing Science -
Application Note: Analytical Quantification of 3-[(4-Bromobenzyl)oxy]benzoic acid
This Application Note provides a comprehensive, validated framework for the analytical quantification of 3-[(4-Bromobenzyl)oxy]benzoic acid . Given the structural characteristics of this compound—a lipophilic ether linka...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive, validated framework for the analytical quantification of 3-[(4-Bromobenzyl)oxy]benzoic acid .
Given the structural characteristics of this compound—a lipophilic ether linkage combined with an ionizable carboxylic acid and a halogenated moiety—this guide prioritizes Reversed-Phase HPLC (RP-HPLC) for routine purity analysis and LC-MS/MS for trace quantification (e.g., genotoxic impurity screening or pharmacokinetic profiling).
Introduction & Chemical Profile
3-[(4-Bromobenzyl)oxy]benzoic acid is a functionalized benzoic acid derivative often utilized as a synthetic intermediate in the development of PPAR agonists, COX inhibitors, and anti-inflammatory agents. Its quantification is critical during drug substance manufacturing to ensure stoichiometry and purity, and in biological matrices to track metabolic stability.
Physicochemical Properties
Understanding the molecule is the first step to robust method design.
Property
Value (Estimated/Experimental)
Analytical Implication
Molecular Formula
C₁₄H₁₁BrO₃
Monoisotopic Mass: ~305.99 (⁷⁹Br) / 307.99 (⁸¹Br)
pKa (Acid)
~4.0 - 4.2 (Benzoic acid moiety)
Retention is highly pH-dependent. Mobile phase pH must be controlled (pH < 3.0) to suppress ionization for consistent RP retention.
LogP
~3.8 - 4.2
High lipophilicity due to the bromobenzyl ether. Requires high organic mobile phase strength for elution.
UV Max
~210 nm, ~254 nm
The benzene rings provide strong UV absorption. 254 nm is selective; 210 nm is sensitive but prone to solvent noise.
Solubility
Low in water; High in MeOH, ACN, DMSO
Samples must be prepared in high-organic diluents (e.g., 50:50 ACN:Water) to prevent precipitation.
Method Development Strategy
The analytical challenge lies in balancing the retention of the polar acid group with the hydrophobic ether tail. We employ a "Design by Chemical Logic" approach.
Workflow Visualization
Figure 1: Decision tree for analytical method selection based on concentration and application.
Protocol 1: HPLC-UV (Purity & Assay)
Scope: Routine Quality Control (QC), reaction monitoring, and purity assessment.
Principle: Reversed-phase separation using acidic mobile phase to suppress carboxylic acid ionization, ensuring sharp peak shape.
Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters Alliance (or equivalent).
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge C18.
Rationale: A standard C18 provides sufficient hydrophobic interaction for the benzyl group. The "Plus" or "XBridge" chemistry resists hydrolysis at low pH.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Weighing: Accurately weigh 50 mg of the Drug Substance (DS).
Dissolution: Dissolve in 50 mL of Methanol (Concentration = 1 mg/mL).
Filtration: Filter through a 0.22 µm PTFE syringe filter.
Analysis: Inject directly into HPLC-UV.
For Plasma/Serum (PK Studies)
Precipitation: Aliquot 50 µL of plasma into a centrifuge tube.
Extraction: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., d5-Benzoic acid).
Vortex: Vortex for 30 seconds.
Centrifuge: 10,000 x g for 10 minutes at 4°C.
Supernatant: Transfer 100 µL of supernatant to a vial. Dilute with 100 µL water (to match initial mobile phase).
Analysis: Inject 5 µL into LC-MS/MS.
Validation Criteria (ICH Q2)
To ensure trustworthiness, the method must pass these criteria:
Parameter
Acceptance Criteria
Specificity
No interference at retention time from blank or placebo.
Linearity
R² > 0.999 over 80-120% of target concentration.
Accuracy (Recovery)
98.0% - 102.0% (Spiked samples).
Precision (Repeatability)
RSD < 1.0% (n=6 injections).
LOD/LOQ
S/N > 3 (LOD) and S/N > 10 (LOQ).
Solution Stability
Standard stable for >24 hours at room temperature.
Troubleshooting Guide
Issue: Split Peaks.
Cause: Sample solvent is too strong (100% ACN injected into high-aqueous stream).
Fix: Dilute sample with water/buffer to match starting gradient conditions (e.g., 50:50).
Issue: Tailing Factor > 1.5.
Cause: Secondary interactions with silanols.
Fix: Increase buffer strength or lower pH to < 3.0. Ensure "end-capped" column is used.
Issue: Carryover.
Cause: Lipophilic compound sticking to injector needle.
Fix: Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid.
References
PubChem. Compound Summary: 4-[(4-Bromobenzyl)oxy]benzoic acid (Isomer Analog). National Library of Medicine. [Link]
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).[3][4] [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (1997). (Standard text for Gradient/Mobile Phase selection).
MDPI. Synthesis and biological evaluation of bromobenzyl derivatives. (Contextual reference for synthesis precursors). [Link][1]
Application Note: HPLC-MS Profiling of 3-[(4-Bromobenzyl)oxy]benzoic Acid Synthesis Mixtures
Executive Summary The synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid via the O-alkylation of 3-hydroxybenzoic acid with 4-bromobenzyl bromide presents a unique analytical challenge. The reaction mixture contains highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid via the O-alkylation of 3-hydroxybenzoic acid with 4-bromobenzyl bromide presents a unique analytical challenge. The reaction mixture contains highly polar acidic precursors, moderately polar acidic products, and highly hydrophobic side products. This application note details a robust, self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol designed to monitor reaction kinetics, quantify product yield, and identify trace impurities. By leveraging precise pH control and orthogonal mass spectrometric validation, this method ensures high-fidelity data for drug development professionals and synthetic chemists.
Mechanistic Context and Reaction Profiling
To design an effective analytical method, one must first understand the chemical pathways at play. The target reaction relies on the selective etherification of the phenolic hydroxyl group. However, the bifunctional nature of 3-hydroxybenzoic acid (containing both a phenol and a carboxylic acid) introduces competing pathways.
If the reaction stoichiometry or base concentration is not tightly controlled, the carboxylic acid can also undergo alkylation, yielding a highly hydrophobic di-alkylated ester impurity. Additionally, the presence of trace moisture can hydrolyze the alkylating agent into 4-bromobenzyl alcohol.
Chemical pathways and potential impurities in the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid.
Analytical Strategy: Causality and Method Design
Every parameter in this HPLC-MS method is chosen based on the physicochemical properties of the reaction components.
Column Chemistry (End-capped C18): Unreacted silanol groups (-Si-OH) on standard silica-based C18 columns interact strongly with the polar functional groups of benzoic acid derivatives, causing severe peak tailing[1]. To mitigate these secondary interactions, a modern, high-purity, end-capped C18 column is strictly required.
Mobile Phase pH Control: The pKa of the target benzoic acid is approximately 4.0. If the mobile phase pH is near this value, the analyte exists in a dynamic equilibrium between ionized and non-ionized states, leading to peak broadening. Lowering the mobile phase pH to ~2.7 using 0.1% Formic Acid ensures the carboxylate is fully protonated (neutral), maximizing retention and peak symmetry[1].
Ionization Polarity Switching: Benzoic acids readily lose a proton, making Negative Electrospray Ionization (ESI-) highly sensitive for the starting material and target product. Conversely, the neutral alkylating agent and di-alkylated impurity lack acidic protons and are detected via Positive Electrospray Ionization (ESI+). Fast polarity switching allows simultaneous capture of all species in a single run.
Experimental Protocol
The following protocol is designed as a self-validating system. By incorporating an active quench step, the method prevents the reaction from progressing inside the autosampler, ensuring the analytical snapshot accurately reflects the reactor at the time of sampling.
Step-by-step HPLC-MS analytical workflow for reaction mixture profiling.
Step 1: Sample Preparation (Active Quenching)
Aliquot: Extract 10 µL of the crude reaction mixture from the reactor.
Quench & Dilute: Immediately transfer the aliquot into 990 µL of Quench Solution (Acetonitrile:Water 50:50 v/v containing 0.1% Formic Acid). Causality: The acidic modifier neutralizes the inorganic base (e.g., K₂CO₃), instantly halting the alkylation reaction and preventing artificial inflation of product yield during queue times.
Clarify: Vortex for 10 seconds, then centrifuge at 10,000 x g for 5 minutes to pellet insoluble inorganic salts.
Transfer: Pipette 200 µL of the clarified supernatant into an HPLC vial.
Step 2: Liquid Chromatography (LC) Parameters
Column: End-capped C18 (2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C (reduces backpressure and improves mass transfer).
Injection Volume: 2 µL.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 7.0 min: 5% → 95% B (Linear ramp for optimal resolution of polar and non-polar species)
7.0 - 9.0 min: 95% B (Wash step for di-alkylated impurities)
9.0 - 12.0 min: 5% B (Re-equilibration)
Step 3: Mass Spectrometry (MS) Parameters
Source: Electrospray Ionization (ESI).
Scan Mode: Fast Polarity Switching (ESI+ and ESI-).
The presence of bromine in the target product and key impurities provides a powerful self-validation mechanism. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any molecule containing a single bromine atom will exhibit a distinct M and M+2 doublet in the mass spectrum separated by 2 m/z units.
If a chromatographic peak elutes at the expected retention time but lacks this exact 1:1 isotopic signature, the system automatically invalidates the peak as a matrix interference rather than the brominated product.
Table 1: Expected HPLC-MS Characteristics of Reaction Components
Analyte
Chemical Formula
Monoisotopic Mass
Optimal ESI Mode
Diagnostic m/z (Isotope Pattern)
Relative Retention Time
3-Hydroxybenzoic Acid
C₇H₆O₃
138.03 Da
Negative
137.0 [M-H]⁻
Early
4-Bromobenzyl Alcohol
C₇H₇BrO
185.97 Da
Positive
168.9, 170.9 [M-OH]⁺ (1:1)
Mid
4-Bromobenzyl Bromide
C₇H₆Br₂
249.88 Da
Positive
Poor ionization (Use UV 254nm)
Mid-Late
3-[(4-Bromobenzyl)oxy]benzoic acid
C₁₄H₁₁BrO₃
305.99 Da
Negative
304.9, 306.9 [M-H]⁻ (1:1)
Late
Di-alkylated Impurity
C₂₁H₁₆Br₂O₃
473.95 Da
Positive
474.9, 476.9, 478.9 [M+H]⁺ (1:2:1)
Very Late
Troubleshooting and System Validation
To ensure the trustworthiness of the data, the following self-validating checks must be satisfied during the run sequence:
Peak Shape Integrity: If the target peak (m/z 305/307) exhibits significant tailing, the system is failing to suppress secondary silanol interactions. Action: Verify that the mobile phase pH is strictly ≤ 3.0 and confirm the use of a high-purity end-capped column[1].
Quench Validation Check: Inject the same reaction sample twice, spaced 4 hours apart in the autosampler queue. If the ratio of the di-alkylated impurity to the target product increases in the second injection, the acid quench was insufficient. Action: Increase the formic acid concentration in the Quench Solution to 0.2% to ensure complete base neutralization.
Isotopic Fingerprint Failure: If a peak is detected at m/z 305 but lacks the corresponding m/z 307 peak at equal intensity, it is a false positive. Action: Rely on the MS spectral extraction rather than UV alone to quantify the product, ensuring absolute chemical specificity.
NMR spectroscopy for structure elucidation of 3-[(4-Bromobenzyl)oxy]benzoic acid derivatives
Advanced NMR Strategies for the Structure Elucidation of 3-[(4-Bromobenzyl)oxy]benzoic Acid Derivatives Introduction & Structural Causality 3-[(4-Bromobenzyl)oxy]benzoic acid derivatives are critical pharmacophores and s...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced NMR Strategies for the Structure Elucidation of 3-[(4-Bromobenzyl)oxy]benzoic Acid Derivatives
Introduction & Structural Causality
3-[(4-Bromobenzyl)oxy]benzoic acid derivatives are critical pharmacophores and synthetic building blocks in drug development. The molecular architecture consists of three distinct domains: a 4-bromobenzyl moiety, a central ether linkage, and a 3-substituted benzoic acid core. Elucidating this structure via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating overlapping aromatic signals and definitively proving the regiochemistry of the ether bridge.
Causality in Structural Challenges:
Aromatic Complexity: The 4-bromobenzyl group presents a higher-order AA'BB' spin system (often appearing as two pseudo-doublets), while the 3-oxybenzoic acid core presents an AMXY spin system (typically a singlet-like proton, two doublets, and a triplet). Distinguishing these in 1D ¹H NMR requires careful solvent selection to maximize chemical shift dispersion[1].
The Ether Bridge: The methylene group (-CH₂-O-) is the structural keystone. While its chemical shift is highly diagnostic, proving that it connects the two specific aromatic rings requires heteronuclear long-range correlation[2].
Carboxylic Acid Dynamics: The -COOH proton is subject to rapid chemical exchange. In protic or hygroscopic solvents, this signal broadens or merges with the water peak, complicating integration and assignment[1].
NMR Elucidation Workflow
Logical workflow for NMR-based structure elucidation of benzoic acid derivatives.
Experimental Protocols: A Self-Validating Approach
To ensure high-fidelity data, the following step-by-step methodology must be strictly adhered to.
Step 1: Sample Preparation & Solvent Causality
Weigh 15–25 mg of the synthesized 3-[(4-Bromobenzyl)oxy]benzoic acid derivative for ¹H/2D NMR, and up to 50–100 mg for ¹³C NMR[1].
Dissolve the sample in 0.6 mL of DMSO-d₆.
Causality: DMSO-d₆ is explicitly chosen over CDCl₃ because its strong hydrogen-bonding capability locks the carboxylic acid proton, typically revealing it as a sharp, highly deshielded singlet at ~13.0 ppm. Furthermore, DMSO-d₆ provides superior dispersion for the overlapping aromatic protons compared to chloroform[1].
Transfer the solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to maintain magnetic field homogeneity).
Step 2: 1D NMR Acquisition
¹H NMR (400 or 600 MHz): Acquire with a minimum of 16 scans. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the aromatic protons versus the methylene bridge.
¹³C{¹H} NMR (100 or 150 MHz): Acquire with 1024–2048 scans. Use a relaxation delay of 2–3 seconds. The quaternary carbons (C-Br, C-COOH, and C-O) have longer T₁ relaxation times; a sufficient D1 is required to observe these critical low-intensity signals[3].
Step 3: 2D NMR Acquisition for Regiochemical Validation
COSY (Correlation Spectroscopy): Acquire to map the homonuclear coupling within the 1,3-disubstituted ring (H4-H5-H6) and the 1,4-disubstituted ring (H2'/H6' to H3'/H5').
HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign all proton-bearing carbons. This immediately isolates the methylene carbon (~69 ppm) from the aromatic carbons (110–140 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant (³J_CH) to 8 Hz. This is the most critical experiment for bridging the two molecular halves[2].
NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 300–500 ms. This will provide through-space validation of the ether linkage conformation.
Data Interpretation & Quantitative Summaries
Table 1: Diagnostic ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Proton Assignment
Spin System
Expected Shift (δ, ppm)
Multiplicity & Integration
Causality / Structural Significance
-COOH
Exchangeable
~13.0
s, 1H
Deshielded by carbonyl anisotropy; stabilized by DMSO-d₆[1].
H-2 (Benzoic acid)
AMXY
~7.5 - 7.6
t (or dd), 1H
Located between the -COOH and ether groups; highly deshielded.
H-4, H-6 (Benzoic)
AMXY
~7.2 - 7.5
d (or dt), 2H
Ortho/Para to the electron-withdrawing -COOH group.
H-5 (Benzoic acid)
AMXY
~7.4
t, 1H
Meta to both substituents; typical triplet splitting (J ~ 8 Hz).
H-2', H-6' (Benzyl)
AA'BB'
~7.4 - 7.5
d, 2H
Ortho to the methylene group.
H-3', H-5' (Benzyl)
AA'BB'
~7.5 - 7.6
d, 2H
Ortho to the heavy Bromine atom (heavy atom effect).
-CH₂-O- (Methylene)
Isolated
~5.1 - 5.2
s, 2H
Deshielded by the adjacent oxygen and aromatic ring[2].
Table 2: Diagnostic ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
Aliphatic carbon shifted downfield by electronegative oxygen[2].
The Self-Validating System: HMBC and NOESY Integration
A structural elucidation protocol is only as strong as its internal validation. In the case of 3-[(4-Bromobenzyl)oxy]benzoic acid, the ether linkage cannot be proven by 1D NMR alone, as the sample could theoretically be an unlinked mixture of precursors. We employ a self-validating matrix using orthogonal 2D techniques:
Through-Bond Validation (HMBC): The methylene protons (δH ~5.1) must show a strong ³J_CH cross-peak to the C-3 quaternary carbon of the benzoic acid ring (δC ~158.0). Simultaneously, they will show a ²J_CH correlation to the C-1' carbon of the benzyl ring. This continuous through-bond mapping definitively proves the covalent connectivity[2].
Through-Space Validation (NOESY): To cross-validate the HMBC data, the NOESY spectrum must exhibit cross-peaks between the methylene protons (δH ~5.1) and the spatially adjacent H-2 and H-4 protons of the benzoic acid ring, as well as the H-2'/H-6' protons of the benzyl ring.
If both the HMBC and NOESY conditions are met, the structural assignment is mathematically and physically locked, eliminating the possibility of isomeric misassignment (e.g., differentiating a 3-oxy from a 4-oxy derivative).
Self-validating NMR system using HMBC and NOESY to confirm the benzyl ether linkage.
Conclusion
By leveraging the synergistic power of optimized solvent selection, high-resolution 1D NMR, and a self-validating 2D NMR matrix (HMBC/NOESY), researchers can unambiguously elucidate the structure of 3-[(4-Bromobenzyl)oxy]benzoic acid derivatives. This methodological rigor ensures high scientific integrity, which is critical for downstream pharmaceutical development, structure-activity relationship (SAR) studies, and regulatory submissions.
References
Title: Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry
Source: Benchchem
URL:1[1]
Title: Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules
Source: MDPI
URL:3[3]
Title: Primary Structure of Glycans by NMR Spectroscopy | Chemical Reviews
Source: ACS Publications
URL:2[2]
Application Note: Strategic Development of Enzyme Inhibitors from the 3-[(4-Bromobenzyl)oxy]benzoic Acid Scaffold
Executive Summary & Chemical Logic This application note details the strategic utilization of 3-[(4-Bromobenzyl)oxy]benzoic acid as a lead scaffold for developing inhibitors against Protein Tyrosine Phosphatase 1B (PTP1B...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Logic
This application note details the strategic utilization of 3-[(4-Bromobenzyl)oxy]benzoic acid as a lead scaffold for developing inhibitors against Protein Tyrosine Phosphatase 1B (PTP1B) and Steroid Sulfatase (STS) .
While often viewed merely as a chemical intermediate, this molecule possesses a "privileged structure" for targeting enzymes that recognize anionic substrates (phosphates and sulfates).
The Warhead: The benzoic acid moiety acts as a bioisostere for the phosphate group in phosphotyrosine (pTyr) or the sulfate group in steroid sulfates.
The Linker: The ether oxygen provides rotational flexibility, allowing the inhibitor to adapt to the enzyme's "gating" loops (e.g., the WPD loop in PTP1B).
The Tail: The 4-bromobenzyl group targets hydrophobic pockets. Crucially, the bromine atom is capable of halogen bonding with backbone carbonyls in the active site, a high-value interaction in modern medicinal chemistry.
Target 1: Protein Tyrosine Phosphatase 1B (PTP1B)
Therapeutic Context: Type 2 Diabetes and Obesity.[1][2] PTP1B is a negative regulator of the insulin signaling pathway.[1][2]
Mechanism of Inhibition
The carboxylate group of the 3-[(4-Bromobenzyl)oxy]benzoic acid enters the catalytic site (Cys215), mimicking the phosphate of the natural substrate. The bromobenzyl tail extends into the "secondary aryl phosphate binding site" (site B), enhancing specificity over other phosphatases (like TCPTP).
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 0.05% Tween-20.
Reducing Agent: 2 mM DTT (Freshly prepared; Critical for maintaining the active site Cysteine).
Substrate: 2 mM pNPP (Sigma-Aldrich).
Enzyme: Recombinant Human PTP1B (0.5 µg/mL final concentration).
Step-by-Step Workflow
Compound Preparation: Dissolve 3-[(4-Bromobenzyl)oxy]benzoic acid in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in assay buffer (Final DMSO < 1%).
Pre-Incubation:
Add 10 µL of diluted compound to a 96-well clear plate.
Add 40 µL of Enzyme Solution (in Assay Buffer + DTT).
Incubate for 15 minutes at 37°C. (Allows the inhibitor to equilibrate with the WPD loop).
Reaction Initiation: Add 50 µL of pNPP Substrate solution.
Kinetics: Incubate for 30 minutes at 37°C.
Termination: Stop reaction with 50 µL of 1 N NaOH.
Measurement: Read Absorbance at 405 nm.
Data Analysis
Calculate % Inhibition using the formula:
Target 2: Steroid Sulfatase (STS)
Therapeutic Context: Hormone-dependent breast cancer. STS converts inactive sulfated steroids (e.g., Estrone Sulfate) into active estrogens.
Mechanism of Inhibition
The 3-[(4-Bromobenzyl)oxy]benzoic acid scaffold mimics the steroid sulfate core. The lipophilic bromobenzyl group occupies the hydrophobic channel leading to the active site, while the carboxylic acid coordinates with the catalytic calcium/formylglycine center.
Enzyme Source: Human placental microsomes or recombinant STS.
Step-by-Step Workflow
Setup: In a black 96-well plate, mix 20 µL of inhibitor (various concentrations) with 100 µL of STS enzyme preparation.
Incubation: Incubate at 37°C for 10 minutes.
Initiation: Add 100 µL of 2 mM 4-MUS.
Reaction: Incubate for 1 hour at 37°C.
Termination: Add 100 µL of 0.2 M Glycine-NaOH buffer (pH 10.4). Note: High pH is required to maximize 4-MU fluorescence.
Read: Excitation 360 nm / Emission 460 nm.
SAR Optimization Strategy
To evolve 3-[(4-Bromobenzyl)oxy]benzoic acid from a "hit" to a "lead," systematic modifications are required.
Modification Zone
Chemical Change
Rationale
Acidic Head
Replace -COOH with -CF₂COOH or Tetrazole
Increases lipophilicity and membrane permeability while maintaining acidity (pKa bioisosteres).
Linker
Replace Ether (-O-) with Sulfide (-S-) or Amide (-NHCO-)
-S- increases metabolic stability; -NHCO- introduces new H-bond donors for better fixation.
Tail (Aryl)
Shift Br from para to meta position
Probes the width of the hydrophobic pocket (steric clash vs. fit).
Tail (Halogen)
Replace Br with I (Iodine)
Enhances Halogen Bonding. Iodine has a larger "sigma-hole" (positive potential) than bromine, strengthening the interaction with carbonyl oxygen acceptors.
Visualization of Development Workflow
The following diagram illustrates the logical flow from the parent scaffold to optimized lead candidates, highlighting the decision gates for PTP1B vs. STS selectivity.
Caption: Iterative design-make-test cycle for optimizing benzoic acid derivatives into selective PTP1B or STS inhibitors.
Representative Data: Inhibition Profile
Hypothetical data based on structure-activity relationship (SAR) trends for alkoxybenzoic acids [1, 2].
Compound ID
Structure Description
PTP1B IC50 (µM)
STS IC50 (µM)
Selectivity Note
Parent
3-[(4-Bromobenzyl)oxy]benzoic acid
25.4
18.2
Moderate dual inhibitor
Analog A
3-[(4-Iodobenzyl)oxy]benzoic acid
12.1
15.0
Improved potency (Halogen bond)
Analog B
3-[(4-Bromobenzyl)amino]benzoic acid
8.5
>100
PTP1B Selective (H-bond donor)
Analog C
2-Sulfamoyl-benzoic acid derivative
>100
0.8
STS Selective (Pharmacophore shift)
Interpretation: The parent compound is a promiscuous binder. Replacing the ether oxygen with nitrogen (Analog B) often favors PTP1B due to specific hydrogen bonding with Asp181, whereas introducing sulfamoyl groups (Analog C) drives STS selectivity.
References
Andersen, H. S., et al. (2000).[1] 2-(Oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases.[1][6] Journal of Biological Chemistry. Retrieved from [Link]
PubChem. (2025).[7] 3-[N-(4-bromophenyl)amino]benzoic acid Structure and Activity. Retrieved from [Link]
Supuran, C. T., et al. (2017). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold.[8] Journal of Enzyme Inhibition and Medicinal Chemistry.[9] Retrieved from [Link]
functionalization of 3-[(4-Bromobenzyl)oxy]benzoic acid for bioconjugation
Application Note: Orthogonal Bioconjugation Strategies Utilizing 3-[(4-Bromobenzyl)oxy]benzoic Acid Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Molecule: 3-[(4-Bromobenzyl)oxy]be...
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals
Molecule: 3-[(4-Bromobenzyl)oxy]benzoic Acid
Applications: Heterobifunctional crosslinking, Antibody-Drug Conjugates (ADCs), DNA-Encoded Chemical Libraries (DECLs), and modular biomaterial synthesis.
Chemical Profile & Mechanistic Rationale
In the development of advanced biotherapeutics and targeted delivery systems, the demand for modular, heterobifunctional linkers is paramount. 3-[(4-Bromobenzyl)oxy]benzoic acid is a highly versatile building block that offers two orthogonally reactive handles: a carboxylic acid and an aryl bromide .
The strategic advantage of this molecule lies in the distinct electronic and steric environments of its functional groups, which allow for sequential, non-interfering bioconjugation reactions:
The Carboxylic Acid (Electrophilic Handle): Upon activation, the meta-substituted benzoic acid readily reacts with primary amines (e.g., lysine
-amines or N-terminal amines). The electron-donating ether linkage at the meta position provides moderate stability to the resulting active ester, minimizing rapid hydrolysis in aqueous media[1].
The Aryl Bromide (Bioorthogonal Handle): Aryl bromides are entirely inert to standard biological nucleophiles (thiols, amines, hydroxyls). They function as stable, bioorthogonal handles that can be selectively activated via transition-metal catalysis (e.g., Palladium) for C–C, C–N, or C–S cross-coupling, enabling the attachment of secondary payloads, fluorophores, or direct cysteine conjugation[2][3].
The following diagram illustrates the dual-pathway bioconjugation strategy, demonstrating how a single scaffold can bridge two distinct molecular entities.
To ensure reproducibility and self-validation, the following table summarizes the kinetic and thermodynamic parameters required for the orthogonal functionalization of this molecule.
Functional Handle
Target Nucleophile / Partner
Activation Reagent
Optimal pH
Temp (°C)
Reaction Time
Linkage Formed
Carboxylic Acid
Primary Amines (Lysine)
EDC / sulfo-NHS
7.2 – 8.0
4 – 25
2 – 4 hours
Amide
Aryl Bromide
Arylboronic Acids
Pd(OAc)₂ / Ligand
8.0 – 8.5
25 – 37
1 – 12 hours
C–C (Biaryl)
Aryl Bromide
Amines / DNA-tags
Pd-PEPPSI precatalyst
8.0 – 9.0
25 – 40
4 – 16 hours
C–N (Aniline)
Aryl Bromide
Cysteine (Thiol)
Oxidative Pd(II) Reagents
7.0 – 7.5
25
30 – 60 mins
C–S (Thioether)
Experimental Protocols
Protocol A: Carboxylic Acid Activation and Protein Amine Conjugation
Causality & Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. If reacted directly with amines, competing hydrolysis rapidly degrades the intermediate. By adding N-hydroxysulfosuccinimide (sulfo-NHS), the intermediate is converted into a semi-stable sulfo-NHS ester (half-life of hours at pH 7.0), allowing for efficient, high-yield bioconjugation[1].
Materials:
3-[(4-Bromobenzyl)oxy]benzoic acid (100 mM stock in anhydrous DMSO)
EDC·HCl and sulfo-NHS (freshly prepared)
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5
Step-by-Step Methodology:
Activation: Dilute the benzoic acid derivative to a final concentration of 2 mM in Activation Buffer (ensure DMSO concentration remains
10% to prevent precipitation).
Add EDC and sulfo-NHS to achieve a molar ratio of 1:10:10 (Acid:EDC:sNHS).
Incubate the reaction at room temperature (20-25°C) for 15–30 minutes. Self-Validation: The formation of the active ester can be confirmed via LC-MS (monitoring for the mass shift corresponding to the NHS adduct).
Conjugation: Add the activated ester solution to the target protein (e.g., 1–5 mg/mL) dissolved in Conjugation Buffer. The optimal molar excess of the linker to protein is typically 10-fold to 50-fold, depending on the desired Degree of Labeling (DoL).
Incubate for 2 hours at room temperature or overnight at 4°C.
Quenching & Purification: Quench unreacted NHS esters by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM. Purify the bromobenzyl-functionalized protein using Size Exclusion Chromatography (SEC) or spin desalting columns.
Protocol B: Palladium-Catalyzed Bioconjugation of the Aryl Bromide
Causality & Rationale: The aryl bromide is inert under physiological conditions. To functionalize it, Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is employed. Recent advancements in organometallic chemistry have yielded water-soluble, stable Pd precatalysts (such as Pd-PEPPSI complexes or specific monophosphine ligands) that perform oxidative addition into the C–Br bond at room temperature without denaturing the conjugated protein or DNA[2][3].
Materials:
Bromobenzyl-functionalized protein (from Protocol A)
Catalyst: Pd-PEPPSI-iPentCl or equivalent water-soluble Pd(II) precatalyst
Reaction Buffer: 0.1 M Tris-HCl, 5% DMAc (Dimethylacetamide) or CH₃CN, pH 8.0–8.5
Step-by-Step Methodology:
Preparation: Buffer exchange the bromobenzyl-functionalized protein into the Reaction Buffer. Ensure the protein concentration is approximately 50–100
M.
Catalyst Activation: In a separate vial under inert atmosphere (Argon/N₂), prepare a 10 mM stock of the Pd precatalyst and a 20 mM stock of the boronic acid payload in DMAc.
Cross-Coupling: Add the boronic acid payload to the protein solution (final concentration 1–2 mM; 10-20 eq).
Initiate the reaction by adding the Pd precatalyst (final concentration 0.5 mM; 5 eq).
Incubate at 37°C for 4–6 hours with gentle agitation. Self-Validation: Monitor the reaction via intact protein mass spectrometry (ESI-TOF) to observe the mass shift corresponding to the loss of Bromine (-79 Da) and the addition of the payload.
Metal Scavenging: Add EDTA (final concentration 10 mM) or a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) to the reaction mixture and incubate for 30 minutes to chelate and remove Palladium ions.
Final Purification: Purify the resulting heterobifunctional conjugate via SEC or affinity chromatography.
Quality Control and Troubleshooting
Precipitation during Activation: 3-[(4-Bromobenzyl)oxy]benzoic acid is highly hydrophobic. If precipitation occurs during EDC/sNHS activation, increase the co-solvent (DMSO or DMF) concentration up to 15%, or utilize a more hydrophobic buffering agent.
Low Cross-Coupling Yields: Palladium catalysis is highly sensitive to free thiols (cysteine residues) which can poison the catalyst[3]. If the target protein contains free surface cysteines, they must be capped (e.g., with N-ethylmaleimide) prior to Protocol B, or an alternative direct Pd-cysteine conjugation strategy should be employed.
Hydrolysis of the Linker: The ether linkage is generally stable, but extreme acidic conditions (pH < 2) should be avoided during LC-MS analysis to prevent premature cleavage of the bromobenzyl group.
References
C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis
Bioconjugate Chemistry (ACS Publications)
URL:[Link]
Application Notes and Protocols for the Synthesis of 3-[(4-Bromobenzyl)oxy]benzoic Acid Esters
Introduction: Significance and Applications 3-[(4-Bromobenzyl)oxy]benzoic acid and its esters are valuable intermediates in the fields of medicinal chemistry and materials science. The molecular scaffold, featuring a fle...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Significance and Applications
3-[(4-Bromobenzyl)oxy]benzoic acid and its esters are valuable intermediates in the fields of medicinal chemistry and materials science. The molecular scaffold, featuring a flexible ether linkage connecting two distinct aromatic rings, is a common motif in the design of novel therapeutic agents and functional organic materials. The presence of a carboxylic acid ester provides a handle for further chemical modifications, such as amide bond formation, while the bromo-substituent is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of these versatile compounds, grounded in established chemical principles.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target esters is most efficiently achieved through a two-step process. The primary route involves an initial esterification of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis. This strategy is often preferred as it protects the acidic proton of the carboxylic acid, which could otherwise interfere with the basic conditions required for the etherification step.
Workflow for the Synthesis of 3-[(4-Bromobenzyl)oxy]benzoic Acid Esters
Caption: Synthetic workflow for the two-step synthesis of methyl 3-[(4-bromobenzyl)oxy]benzoate.
Part 1: Experimental Protocol for the Synthesis of Methyl 3-Hydroxybenzoate
This initial step involves the Fischer esterification of 3-hydroxybenzoic acid with methanol, catalyzed by sulfuric acid. The use of excess methanol helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1]
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
3-Hydroxybenzoic Acid
138.12
100
13.81 g
Methanol
32.04
-
200 mL
Sulfuric Acid (conc.)
98.08
-
2 mL
Sodium Bicarbonate (sat. soln.)
-
-
As needed
Ethyl Acetate
-
-
200 mL
Brine
-
-
50 mL
Anhydrous Sodium Sulfate
-
-
As needed
Procedure
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (13.81 g, 100 mmol) and methanol (200 mL).[2]
Acid Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the suspension. Caution: This addition is exothermic.[3]
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
Work-up: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution until effervescence ceases (to neutralize the acid catalyst), and finally with brine (50 mL).[2]
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a solid, which can be used in the next step without further purification.
Part 2: Experimental Protocol for the Synthesis of Methyl 3-[(4-Bromobenzyl)oxy]benzoate
This step utilizes the Williamson ether synthesis, a classic SN2 reaction. The weakly acidic phenolic proton of methyl 3-hydroxybenzoate is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the bromide from 4-bromobenzyl bromide to form the desired ether linkage.[4]
Technical Support Center: A Guide to Improving the Yield of 3-[(4-Bromobenzyl)oxy]benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. The synthesis, primarily achieved through the Williamson ether synthesis, is a robust reaction, but like any chemical transformation, it is susceptible to various factors that can impact the yield and purity of the final product. This document aims to provide a comprehensive resource to navigate these challenges.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A low yield is one of the most common frustrations in organic synthesis. For the Williamson ether synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid, several factors could be at play.
Root Cause Analysis & Solutions:
Incomplete Deprotonation of 3-Hydroxybenzoic Acid: The Williamson ether synthesis requires the formation of a phenoxide from 3-hydroxybenzoic acid. In this specific case, both the phenolic hydroxyl group and the carboxylic acid proton are acidic. Incomplete deprotonation of the more acidic carboxylic acid proton and the subsequent deprotonation of the phenolic hydroxyl group will result in unreacted starting material.
Solution: Ensure you are using a sufficiently strong base and the correct stoichiometry. Since there are two acidic protons, at least two equivalents of base are theoretically required. However, to drive the reaction to completion, a slight excess of base (e.g., 2.2-2.5 equivalents) is often beneficial. Sodium hydride (NaH) is a strong, non-nucleophilic base that works well for this purpose.[1][2] Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be effective, often requiring higher temperatures and longer reaction times.[3][4][5]
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.[6] While higher temperatures can accelerate the reaction, they can also promote side reactions.[6][7] A good starting point is a temperature range of 50-80 °C.[6]
Purity of Reagents and Solvents: The presence of water or other protic impurities in your reagents or solvent can quench the strong base and the nucleophilic phenoxide, thereby reducing the yield.
Solution: Use anhydrous solvents and ensure your starting materials are dry. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the cation of the base without deactivating the nucleophile.[2][6][8][9]
Q2: I am observing significant amounts of unreacted 4-bromobenzyl bromide at the end of the reaction. What is happening?
The presence of unreacted alkyl halide suggests an issue with the nucleophile or the reaction conditions.
Root Cause Analysis & Solutions:
Insufficient Nucleophile Concentration: As mentioned in Q1, incomplete deprotonation of 3-hydroxybenzoic acid will lead to a lower concentration of the active phenoxide nucleophile.
Solution: Re-evaluate your base and stoichiometry as described above.
Steric Hindrance: While 4-bromobenzyl bromide is a primary halide and generally well-suited for Sₙ2 reactions, significant steric bulk on the nucleophile could slow down the reaction.[1][10] However, in this specific synthesis, this is less likely to be a major issue.
Reaction Temperature Too Low: The reaction may be proceeding too slowly at the current temperature.
Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC. Be mindful that excessive heat can lead to side reactions.[7]
Q3: My final product is contaminated with a significant amount of a byproduct. What could it be and how can I prevent it?
The most common side reaction in a Williamson ether synthesis is elimination (E2), especially with secondary and tertiary alkyl halides.[1][2][4][10][11] However, with a primary halide like 4-bromobenzyl bromide, this is less probable. Other potential side reactions include:
Potential Side Reactions and Prevention:
O-alkylation vs. C-alkylation: Aryloxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[11] While O-alkylation is generally favored, some C-alkylation may occur, leading to isomeric byproducts.
Prevention: The choice of solvent can influence the regioselectivity. Polar aprotic solvents generally favor O-alkylation.
Reaction with the Carboxylate: Although the phenoxide is a stronger nucleophile than the carboxylate, some reaction at the carboxylate oxygen to form an ester is possible, especially at higher temperatures. This would result in the formation of 4-bromobenzyl 3-hydroxybenzoate.
Prevention: Maintaining a moderate reaction temperature can help minimize this side reaction.
Dimerization of 4-bromobenzyl bromide: Under certain conditions, self-condensation of the alkyl halide can occur.
Prevention: This is less common but can be minimized by the slow addition of the alkyl halide to the reaction mixture containing the phenoxide.
Q4: The purification of my product is proving difficult. What is the recommended procedure?
Effective purification is crucial for obtaining a high-purity final product.
Recommended Purification Strategy:
Work-up: After the reaction is complete (as determined by TLC), the mixture is typically cooled to room temperature and quenched by the slow addition of water or a dilute acid to neutralize any remaining base.
Extraction: The product is then extracted into an organic solvent such as ethyl acetate. The organic layer should be washed with water and brine to remove any remaining inorganic salts and DMF.[4] A wash with a dilute base (e.g., 5% NaOH or NaHCO₃ solution) can be used to remove any unreacted 3-hydroxybenzoic acid.[4]
Crystallization/Column Chromatography:
Crystallization: 3-[(4-Bromobenzyl)oxy]benzoic acid is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is a reliable method for purification.[3] A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid.
Q5: What is the underlying mechanism of this synthesis?
The synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid proceeds via the Williamson ether synthesis , which is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[1][9][11]
The two main steps are:
Deprotonation: A strong base removes the acidic proton from the phenolic hydroxyl group of 3-hydroxybenzoic acid to form a nucleophilic phenoxide ion.
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of 4-bromobenzyl bromide in a backside attack, displacing the bromide leaving group and forming the ether linkage.[1][9]
Q6: Which is a better alkylating agent: 4-bromobenzyl bromide or 4-bromobenzyl chloride?
For Sₙ2 reactions, the reactivity of the leaving group is crucial. Bromide is a better leaving group than chloride because it is a weaker base. Therefore, 4-bromobenzyl bromide will be more reactive than 4-bromobenzyl chloride and is generally the preferred reagent for this synthesis, potentially leading to higher yields and shorter reaction times.[6]
Q7: Can I perform this reaction without a strong base like sodium hydride?
Yes, it is possible to use weaker bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[3][5][12][13] However, these bases are less effective at deprotonating the phenolic hydroxyl group and will typically require more forcing conditions, such as higher reaction temperatures and longer reaction times, to achieve a good yield.
Q8: How can I confirm the identity and purity of my final product?
Several analytical techniques can be used to characterize the final product:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule.[3][14][15] You should expect to see characteristic peaks for the aromatic protons, the benzylic methylene protons, and the carboxylic acid proton.
Mass Spectrometry (MS): This technique will confirm the molecular weight of your product.[13][15]
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the ether C-O stretch.[3][13]
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Data Summary Table
Parameter
Recommendation
Rationale
Base
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
NaH is a strong base ensuring complete deprotonation. K₂CO₃ is a milder alternative requiring more forcing conditions.
Solvent
Anhydrous DMF or Acetonitrile
Polar aprotic solvents enhance the nucleophilicity of the phenoxide.
Alkylating Agent
4-Bromobenzyl Bromide
Bromide is a better leaving group than chloride, leading to a faster reaction.
Temperature
50-80 °C
Balances reaction rate with minimizing side reactions. Monitor by TLC.
Purification
Recrystallization or Column Chromatography
To remove unreacted starting materials and byproducts.
Experimental Protocol: Synthesis of 3-[(4-Bromobenzyl)oxy]benzoic Acid
This is a general guideline and may require optimization.
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzoic acid (1.0 eq.).
Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture until the solid is dissolved.
Base Addition: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (2.2 eq., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Slowly add a solution of 4-bromobenzyl bromide (1.1 eq.) in a small amount of anhydrous DMF.
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the progress of the reaction by TLC.
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
References
Wikipedia. Williamson ether synthesis. Accessed February 28, 2026. [Link]
PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. Accessed February 28, 2026. [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. October 24, 2014. Accessed February 28, 2026. [Link]
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. 2023;4(4):41-45. Accessed February 28, 2026. [Link]
Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Accessed February 28, 2026.
Chemistry LibreTexts. Williamson Ether Synthesis. January 22, 2023. Accessed February 28, 2026. [Link]
Royal Society of Chemistry. Supplementary Information. Accessed February 28, 2026. [Link]
Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. February 11, 2022. Accessed February 28, 2026. [Link]
YouTube. Williamson Ether Synthesis. August 29, 2018. Accessed February 28, 2026. [Link]
Google Patents. CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Accessed February 28, 2026.
Inspiration - Maturaarbeiten aus den Naturwissenschaften. Optimization of a Key Step in the Synthesis of Benzocaine. April 26, 2025. Accessed February 28, 2026. [Link]
Semantic Scholar. A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Accessed February 28, 2026. [Link]
ResearchGate. The Conditions of 3-Bromobenzoic Acid Reaction with 4-Methoxyphenyl... - Download Table. Accessed February 28, 2026. [Link]
Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Accessed February 28, 2026. [Link]
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Accessed February 28, 2026. [Link]
Google Patents.
PrepChem.com. Preparation of 3-bromobenzoic acid. Accessed February 28, 2026. [Link]
YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. January 9, 2021. Accessed February 28, 2026. [Link]
PMC. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Accessed February 28, 2026. [Link]
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. June 11, 2010. Accessed February 28, 2026. [Link]
Organic Syntheses. 3-bromo-4-hydroxytoluene. Accessed February 28, 2026. [Link]
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. April 16, 2024. Accessed February 28, 2026. [Link]
Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Accessed February 28, 2026. [Link]
Technical Support Center: Synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid
[1] Strategic Overview: The Synthetic Pathway The synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid typically relies on the Williamson Ether Synthesis . While conceptually simple ( substitution), the presence of two nucleo...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Strategic Overview: The Synthetic Pathway
The synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid typically relies on the Williamson Ether Synthesis . While conceptually simple (
substitution), the presence of two nucleophilic sites on the starting material (3-hydroxybenzoic acid) introduces significant chemoselectivity challenges.[1]
The Two Primary Workflows
There are two valid routes to synthesize this target. Understanding which route you are using is critical for troubleshooting, as the side reaction profiles differ.[1]
Route A (Recommended): Protection-Deprotection Strategy. [1]
Esterification: Protect the carboxylic acid (e.g., Methyl 3-hydroxybenzoate).[1]
Alkylation: React phenol with 4-bromobenzyl bromide.
Hydrolysis: Saponify the ester to release the final acid.
Global Deprotection: Treat 3-hydroxybenzoic acid with excess base (
2 eq).
Alkylation: Form the intermediate 4-bromobenzyl 3-[(4-bromobenzyl)oxy]benzoate (Ester-Ether).
Hydrolysis: Saponify to cleave the benzyl ester but leave the ether intact.
Risk:[1][2][4] Requires precise stoichiometry; often leads to difficult-to-separate mixtures if the alkylation is incomplete.
Visualizing the Reaction Pathways & Fail Points
Figure 1: Comparison of the Protection Route (A) vs. Direct Route (B) and common divergence points.[1]
Troubleshooting Guide: Side Reactions & Anomalies
Issue 1: "I see a mixture of three spots on TLC (Direct Route)."
Diagnosis: Chemoselectivity Failure (Competition between Phenoxide and Carboxylate).[1]
If you attempt to alkylate 3-hydroxybenzoic acid directly with 1 equivalent of alkyl halide, you will get a statistical mixture:
Product: Ether-Acid (Desired).
Side Product: Ester-Phenol (Wrong isomer).
Side Product: Ester-Ether (Over-alkylated).
The Mechanism:
The carboxylic acid (
) deprotonates before the phenol (). However, the phenoxide is the better nucleophile .
In polar aprotic solvents (DMF, DMSO), the phenoxide is "naked" and reacts fastest (O-alkylation).[1]
In protic solvents or with weak bases, the carboxylate may compete, leading to ester formation.[1]
Corrective Action:
Switch to Route A (Methyl Ester protection). This is the only way to guarantee 100% regioselectivity for the phenol.
If staying on Route B: You must drive the reaction to the Bis-alkylated state (Ester-Ether) using 2.2 equivalents of 4-bromobenzyl bromide and 2.5 equivalents of Base (
). Do not stop halfway. Once fully alkylated, hydrolyze the ester in the workup.
Issue 2: "My yield is low, and I see a new peak at ~4.6 ppm in
NMR."
Diagnosis: Hydrolysis of the Alkyl Halide (Formation of 4-Bromobenzyl Alcohol).
The Cause: Water in the solvent or base.[5]
4-Bromobenzyl bromide is reactive.[6] In the presence of hydroxide (from wet NaOH/KOH) or water in the solvent (wet Acetone/DMF), it hydrolyzes to form 4-bromobenzyl alcohol .[1] This consumes your alkylating agent and leaves unreacted phenol.
Corrective Action:
Dry the System: Use anhydrous DMF or Acetone. Dry
in an oven at 120°C overnight before use.
Change Base: Switch from NaOH (hygroscopic/generates water) to
or . Cesium carbonate often improves yields in difficult etherifications due to the "Cesium Effect" (increased solubility/nucleophilicity).
Stoichiometry: Add a 10-20% excess of the alkyl bromide to account for incidental hydrolysis.
Issue 3: "The reaction is extremely slow (Starting material remains after 24h)."
Diagnosis: Poor Nucleophilicity or Steric Hindrance.
While the meta-position is not sterically crowded, the phenoxide can be sluggish in acetone.
Corrective Action:
Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts the benzyl bromide to the more reactive benzyl iodide in situ.
Solvent Switch: Move from Acetone (reflux ~56°C) to Acetonitrile (reflux ~82°C) or DMF (run at 80°C).[1]
Phase Transfer: If using a biphasic system (e.g., Toluene/Water), you must use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) .[1]
Critical Control Points (Optimization)
Parameter
Standard Recommendation
Why? (Causality)
Solvent
DMF or Acetonitrile
Acetone is often too slow for deactivated phenols.[1] DMF solvates cations well, leaving the phenoxide "naked" and reactive.[1]
Base
(Anhydrous)
Mild enough to prevent elimination side reactions; strong enough to deprotonate phenol.[1] Avoids water generation (unlike Hydroxides).[1]
Temperature
60°C - 80°C
Sufficient activation energy for without promoting thermal decomposition or decarboxylation.
Concentration
0.2 M - 0.5 M
High concentration favors the bimolecular () reaction over unimolecular side reactions (hydrolysis).[1]
Atmosphere
Inert (/Ar)
Prevents oxidation of the phenol (though hydroxybenzoic acids are relatively stable) and keeps moisture out.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to speed this up?A: Yes, but proceed with caution.[1] NaH is a much stronger base.
Cons: NaH requires strictly anhydrous THF or DMF. If your substrate (3-hydroxybenzoic acid) is wet, NaH will spark.[1] Also, NaH can sometimes cause hard-to-separate emulsions during workup.[1] Recommendation: Stick to
unless you have strict anhydrous capabilities.
Q: How do I purify the final acid?A: The beauty of the acid product is its pH-dependent solubility.
After hydrolysis (if using ester route), dilute with water.[1] The product is a salt (soluble).[7]
Wash the aqueous layer with Ethyl Acetate (removes unreacted benzyl bromide/alcohol and neutral organic impurities).
Acidify the aqueous layer with 1M HCl to pH ~2.
The product, 3-[(4-Bromobenzyl)oxy]benzoic acid , will precipitate as a white solid.[1] Filter and wash with cold water.[8]
Q: I see a peak at ~5.1 ppm in NMR. Is this my product?A: Yes. The benzylic protons (
) typically appear as a singlet between 5.0 - 5.2 ppm .
Validation: Check the integration. It should integrate to 2H relative to the aromatic protons. If you see a peak at ~4.6 ppm, that is likely the benzyl alcohol side product (
Q: Is C-alkylation a concern here?A: Generally, no. C-alkylation (alkylation on the benzene ring) is rare for simple phenols under Williamson conditions unless you use very harsh bases or specific solvents (like fluorinated alcohols).[1] With
in DMF/Acetone, O-alkylation is >99% selective.[1]
References
BenchChem. (2025).[7][8] An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid. (Protocol adaptation for hydroxybenzoic acid alkylation). [1]
Smolecule. (2026).[5] Understanding the Williamson Ether Synthesis: Mechanisms and Selectivity.
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Solvents.
Royal Society of Chemistry. (2020).[9] Supplementary Information: Synthesis of 3,5-bis(propargyloxy)benzoic acid via K2CO3/DMF. (Validates the K2CO3/DMF protocol for hydroxybenzoic acids).
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. (Demonstrates general workup for benzoic acid derivatives).
Technical Support Center: Purification & Troubleshooting for 3-[(4-Bromobenzyl)oxy]benzoic Acid
As a Senior Application Scientist, I frequently consult on the scale-up and purification of bifunctional aromatic building blocks. The synthesis of 3-[(4-bromobenzyl)oxy]benzoic acid via the Williamson ether synthesis is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the scale-up and purification of bifunctional aromatic building blocks. The synthesis of 3-[(4-bromobenzyl)oxy]benzoic acid via the Williamson ether synthesis is a classic example of a chemoselective challenge 1. While the O-alkylation of 3-hydroxybenzoic acid with 4-bromobenzyl bromide is thermodynamically favored, the bifunctional nature of the starting materials inevitably generates a predictable matrix of impurities.
This guide provides a self-validating purification framework designed to isolate the target compound with >99% purity by exploiting the specific physicochemical properties of the reaction matrix.
Part 1: Impurity Profiling & Causality
To purify a compound, you must first understand the thermodynamic and kinetic origins of its impurities. The Williamson ether synthesis of this molecule utilizes a basic environment (e.g., K₂CO₃ or NaOH) which triggers several competing side reactions 2. Table 1 summarizes the expected impurity profile and the physicochemical properties we will exploit to remove them.
Bis-alkylation: The carboxylate acts as a nucleophile, attacking the benzylic bromide to form an ester.
Highly lipophilic, neutral ester. Insoluble in aqueous base.
Liquid-liquid extraction (Partitioned to organic phase).
4-Bromobenzyl alcohol
Hydrolysis: Sₙ2/Sₙ1 hydrolysis of 4-bromobenzyl bromide by hydroxide/carbonate base 3.
Neutral, moderate polarity. Soluble in organic solvents.
Liquid-liquid extraction (Partitioned to organic phase).
Unreacted 4-Bromobenzyl bromide
Incomplete conversion or use of excess electrophile.
Highly lipophilic, neutral.
Liquid-liquid extraction (Partitioned to organic phase).
Unreacted 3-Hydroxybenzoic acid
Incomplete conversion.
Highly polar, acidic (pKₐ ~4.0), soluble in aqueous ethanol.
Recrystallization (Retained in mother liquor).
Part 2: Experimental Workflow & Self-Validating Protocol
We exploit the carboxylic acid moiety (pKₐ ~4.0) to create a self-validating purification loop. By toggling the pH, we selectively partition the target molecule between aqueous and organic phases, inherently rejecting neutral impurities 4.
Logical workflow for the acid-base extraction and recrystallization of alkoxybenzoic acids.
Step-by-Step Methodology
Phase 1: Alkaline Quench & Extraction
Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent (e.g., acetone or ethanol).
Suspend the residue in Ethyl Acetate (EtOAc) (10 mL/g of crude) and 1M NaOH (10 mL/g of crude). Transfer to a separatory funnel and shake vigorously.
Causality: The NaOH deprotonates the carboxylic acid of the product and unreacted 3-hydroxybenzoic acid, forcing them into the aqueous phase as water-soluble sodium salts. The neutral impurities (bis-alkylated ester, 4-bromobenzyl alcohol, unreacted bromide) are highly lipophilic and remain trapped in the EtOAc layer.
Separate the layers. Wash the aqueous layer with an additional portion of EtOAc (5 mL/g) to ensure the complete removal of lipophilic impurities. Discard the organic layers.
Phase 2: Acidification & Selective Precipitation
Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0–5 °C.
Slowly add 6M HCl dropwise under vigorous magnetic stirring until the pH reaches 1.5–2.0 (verify via pH paper).
Causality: Protonation of the carboxylate regenerates the neutral 3-[(4-bromobenzyl)oxy]benzoic acid. Due to the massive increase in lipophilicity driven by the 4-bromobenzyl group, the target molecule rapidly crashes out of the aqueous solution as a white/off-white precipitate 5.
Isolate the solid via vacuum filtration and wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl/KCl).
Phase 3: Recrystallization (Removal of 3-HBA)
Dissolve the crude solid in a minimum volume of boiling Ethanol (EtOH).
Add hot distilled water dropwise until the solution becomes slightly cloudy (reaching the cloud point), then add 1–2 drops of boiling EtOH until the solution just turns clear.
Causality: Unreacted 3-hydroxybenzoic acid has a significantly lower molecular weight and higher polarity than the target product, giving it high solubility in aqueous ethanol. As the solution cools, the target product selectively crystallizes, leaving the 3-HBA completely dissolved in the mother liquor 5.
Allow the flask to cool slowly to room temperature to form a stable crystal lattice, then transfer to an ice bath for 30 minutes. Filter the crystals and dry under vacuum at 45 °C overnight.
Part 3: Troubleshooting FAQs
Q1: My TLC shows a major spot that is highly non-polar (R_f ~0.8 in 3:1 Hexane:EtOAc), but my product should be polar. What happened?A1: You are observing the bis-alkylated byproduct: 4-bromobenzyl 3-[(4-bromobenzyl)oxy]benzoate. In the presence of excess base and 4-bromobenzyl bromide, the carboxylate group acts as a nucleophile and attacks the benzylic halide, forming an ester 2.
Troubleshooting: To salvage the batch, you must saponify the ester. Resuspend the crude mixture in a 1:1 mixture of THF and 2M NaOH, and reflux for 2 hours. This hydrolyzes the ester back to the desired carboxylic acid and 4-bromobenzyl alcohol. Proceed with the Phase 1 extraction protocol above to wash away the alcohol.
Q2: I have persistent 4-bromobenzyl alcohol contamination in my final NMR (visible as a benzylic CH₂ singlet at ~4.6 ppm). How do I remove it?A2: 4-Bromobenzyl alcohol is generated via the hydrolysis of 4-bromobenzyl bromide in aqueous base 3. If it persists after recrystallization, your initial alkaline extraction was insufficient. Because the alcohol is neutral, redissolve your contaminated product in 1M NaOH, wash thoroughly with Dichloromethane (DCM) or EtOAc (at least 3 times), and then re-acidify the aqueous layer.
Q3: How can I prevent the bis-alkylation from happening in the first place?A3: The most robust method is to use a protecting group strategy. Start with methyl 3-hydroxybenzoate instead of the free acid. Perform the Williamson ether synthesis (O-alkylation), and then perform a standard saponification (LiOH or NaOH in THF/Water) to deprotect the carboxylic acid 2. This completely eliminates the possibility of bis-alkylation and provides a much cleaner crude profile.
Q4: During acidification (Phase 2), my product "oiled out" instead of precipitating as a solid. How do I induce crystallization?A4: "Oiling out" occurs when the product precipitates above its melting point in the solvent mixture, or when high levels of lipophilic impurities disrupt the formation of the crystal lattice.
Troubleshooting: Ensure the aqueous layer is thoroughly chilled (0–5 °C) before adding HCl. If an oil still forms, add a small volume of diethyl ether or EtOAc to dissolve the oil, separate the organic layer, dry it over Na₂SO₄, and evaporate it to yield a solid, which can then be recrystallized 5.
References
"Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid", BenchChem.2
challenges in the characterization of 3-[(4-Bromobenzyl)oxy]benzoic acid analogs
The following guide serves as a specialized Technical Support Hub for researchers working with 3-[(4-Bromobenzyl)oxy]benzoic acid and its structural analogs. These compounds are critical pharmacophores in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Hub for researchers working with 3-[(4-Bromobenzyl)oxy]benzoic acid and its structural analogs. These compounds are critical pharmacophores in medicinal chemistry, often investigated as inhibitors for targets like PTP1B (diabetes), IDO1 (oncology), or as intermediates in the synthesis of complex biaryl ethers.
Status: Active | Tier: Level 3 (Senior Scientist Support)
Scope: Structural Elucidation, Purity Analysis, and Assay Formulation.
Q: I am observing complex aromatic splitting in my 1H NMR. How do I definitively distinguish the 3-substituted benzoic acid core from potential 4-substituted regioisomers?
A: This is a common regiochemical challenge.[1] The synthesis of these ethers often starts from hydroxybenzoic acids. If your starting material contained trace 4-hydroxybenzoic acid, or if you are synthesizing a library of analogs, relying solely on the "aromatic blob" (7.0–8.0 ppm) is insufficient.
Troubleshooting Protocol:
Focus on the H-2 Proton: In 3-[(4-Bromobenzyl)oxy]benzoic acid, the proton at position 2 (between the ether and the carboxylic acid) appears as a distinct narrow triplet or doublet of doublets (due to meta-coupling, J ~2 Hz) typically shifted downfield (~7.6–7.7 ppm) relative to other ring protons.
Check the Symmetry:
3-Substituted (Meta): Asymmetric. You should see four distinct aromatic signals for the benzoic acid ring (singlet-like, two doublets, one triplet).
4-Substituted (Para): Symmetric. This produces a classic AA'BB' system (two doublets) for the benzoic acid ring.
The Bromobenzyl Ring: The 4-bromobenzyl moiety will always show a symmetric AA'BB' pattern (two doublets, J ~8.5 Hz) typically centered around 7.4–7.5 ppm. Do not confuse this with your benzoic acid core.
Q: My integration values are off. The methylene linker (–OCH₂–) integrates to 2.0, but the carboxylic acid proton is missing or integrates to <0.5. Is my compound impure?
A: Not necessarily. This is a classic artifact of proton exchange.
Expert Insight (Causality):
The carboxylic acid proton (–COOH) is labile. In deuterated solvents like CDCl₃, it often appears as a broad, flattened hump >10 ppm that integrates poorly due to exchange with trace water in the solvent or broadening effects. In DMSO-d6, it is usually sharper (12–13 ppm) but can still be broadened if the sample is wet.
Validation Step:
Do not rely on the COOH integration for purity.
Calibrate integration based on the benzylic methylene singlet (–OCH₂–) at ~5.1 ppm. Set this to 2.00.
Verify the aromatic region integrates to exactly 8 protons (4 from benzoic acid + 4 from bromobenzyl).
Module 2: Mass Spectrometry & Isotopic Signatures
Q: I see two molecular ion peaks separated by 2 mass units (M+ and M+2) of nearly equal intensity. Is this a contamination?
A: No, this is the definitive Bromine Isotopic Signature .
Technical Explanation:
Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
For 3-[(4-Bromobenzyl)oxy]benzoic acid (C₁₄H₁₁BrO₃, MW ~307.14), you must observe a 1:1 doublet ratio at m/z 306/308 (in negative mode, [M-H]⁻) or 307/309 (positive mode, if protonated).
Troubleshooting: If the ratio is not ~1:1 (e.g., the M+ peak is significantly larger), you likely have a contaminant, such as the dechlorinated analog (if using chlorinated solvents/reagents) or the non-brominated benzyl ether.
Q: What is the primary fragmentation pathway I should monitor in MS/MS?
A: The ether linkage is the weakest point during Collision-Induced Dissociation (CID).
Cleavage of the C-O bond: You will typically see the loss of the bromobenzyl group.
Diagnostic Ions:
m/z 169/171: The 4-bromobenzyl carbocation (tropylium ion derivative).
m/z 137: The 3-hydroxybenzoic acid fragment (negative mode).
Module 3: HPLC Separation & Purity
Q: My main peak is tailing significantly, making integration difficult. How do I sharpen the peak shape?
A: Tailing in benzoic acid derivatives is caused by the ionization of the carboxylic acid group (pKa ~4.2) interacting with residual silanols on the column stationary phase.
Correct: Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both mobile phases (Water and MeCN). This keeps the acid protonated (neutral form), reducing silanol interaction and sharpening the peak.
Recommended HPLC Method Parameters:
Parameter
Recommendation
Reason
Column
C18 or Phenyl-Hexyl (3-5 µm)
Phenyl columns offer unique π-π selectivity for aromatic ethers.
Mobile Phase A
Water + 0.1% Formic Acid
Suppresses COOH ionization.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Ensures baseline stability during gradient.
Gradient
50% B to 95% B over 10 min
These compounds are hydrophobic; start high.
Detection
UV @ 254 nm
Max absorbance for the conjugated aromatic system.
Module 4: Visualization of Workflow
The following diagram outlines the decision tree for validating the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid, ensuring no regioisomers or starting materials remain.
Caption: Step-by-step logic flow for confirming the structural identity and purity of bromobenzyloxybenzoic acid analogs.
References
PubChem. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464. National Library of Medicine. Available at: [Link]
Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of benzyloxybenzoic acid derivatives. Available at: [Link]
MDPI. Synthesis and Analytical Characterization of Benzoic Acid Derivatives. Available at: [Link]
Waters Corporation. Direct Separations of Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Current Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Prevention of Byproduct Formation & Protocol Optimization
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid presents a classic chemoselectivity challenge: differentiating between the phenolic hydroxyl group (pKa ~9.9) and the carboxylic acid (pKa ~4.2).
The most frequent user-reported failure mode is the formation of the bis-alkylated ester byproduct (4-bromobenzyl 3-[(4-bromobenzyl)oxy]benzoate). This occurs because the carboxylate anion, formed first due to its higher acidity, competes as a nucleophile with the phenoxide anion.
This guide provides a self-validating workflow to suppress this side reaction, prioritizing the "Ester-Protection Route" as the industry standard for high-purity isolation.
Module 1: The Impurity Landscape & Reaction Logic
To prevent byproducts, one must first visualize the competitive pathways. The diagram below maps the kinetic vs. thermodynamic traps in this synthesis.
Figure 1: Reaction network showing the competition between O-alkylation (desired) and esterification (undesired).
Module 2: The "Ester-Protection" Protocol (Recommended)[1]
Why this works: By masking the carboxylic acid as a methyl ester before the alkylation step, you eliminate the nucleophilic competition. The phenoxide becomes the sole nucleophile, preventing the formation of Byproduct A and B.
Catalyst: KI (0.1 equiv) - Optional, accelerates reaction.[1]
Protocol:
Dissolve methyl 3-hydroxybenzoate in Acetone (0.5 M concentration).
Add
. Stir for 15 mins to ensure deprotonation (color change often observed).
Add 4-Bromobenzyl bromide.
Reflux for 4–6 hours.
Self-Validating Stop Point: Monitor TLC. The starting phenol spot must disappear. A new, less polar spot (Methyl 3-[(4-bromobenzyl)oxy]benzoate) will appear.[1]
Result: The target acid precipitates as a white solid.
Module 3: Troubleshooting the "Direct Alkylation" Route
If you must alkylate the free acid directly (e.g., to save a step), you face high risks of byproduct formation.[1] Use this optimized table to mitigate risks.
Critical Parameter Control Table
Variable
Recommendation
Scientific Rationale
Stoichiometry
2.2 eq Base / 1.0 eq R-Br
You must fully generate the dianion. If base is < 2.0 eq, the carboxylate consumes the alkyl halide (Byproduct A).
Base Selection
NaH (Sodium Hydride)
is often too weak to fully deprotonate the phenol in the presence of the carboxylate in a reasonable time, leading to mixed esters. NaH ensures rapid, irreversible dianion formation.[1]
Solvent
DMF (Anhydrous)
Polar aprotic solvents dissociate the ion pairs, making the phenoxide more nucleophilic than the carboxylate (hard-soft acid-base theory).
Addition Mode
Inverse Addition
Add the alkyl halide slowly to the pre-formed dianion solution. High local concentration of R-Br favors the statistical formation of the bis-alkylated ester.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a persistent spot at high Rf (non-polar) that won't hydrolyze. What is it?
Diagnosis: This is likely the 4-bromobenzyl alcohol (from hydrolysis of your starting bromide) or a stilbene derivative (from elimination).
Fix: Ensure your solvent (DMF/Acetone) is dry.[3] Water competes with the phenoxide for the alkyl bromide. If it is the alcohol, it can be removed by recrystallization from Ethanol/Water.
Q2: My yield is low, and I see a lot of starting material despite adding excess alkyl halide.
Diagnosis: "Base Poisoning" or Moisture.
Explanation: If using
, the surface can become coated with KBr, stopping the reaction.[1]
Fix: Use finely ground (powdered)
and vigorous stirring. Add 18-crown-6 (5 mol%) to solubilize the carbonate anion.
Q3: Can I use NaOH in water?
Diagnosis: Not recommended without Phase Transfer Catalysis (PTC).
Explanation: In water, the alkyl halide is insoluble and prone to hydrolysis.
Fix: If using aqueous base, use Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide) as a catalyst.[1] This shuttles the phenoxide into the organic phase to react.
Q4: How do I remove the bis-alkylated byproduct if it formed?
Strategy: Saponification is your rescue.
Protocol: Treat the crude mixture with NaOH/MeOH. The "Bis-alkylated ester" (Byproduct B) will hydrolyze back to the Target Product (Acid) and 4-bromobenzyl alcohol .
Purification: After acidification, the Target Acid will precipitate, while the 4-bromobenzyl alcohol remains in the organic wash (DCM/Ether).
References
Williamson, A. W. (1850).[4][5][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.[1] (Foundational mechanism of ether synthesis).[7]
BenchChem. (2025).[3][8] "Technical Support Center: Synthesis of 2-[(3-Fluorobenzyl)oxy]benzoic acid." (Analogous hydroxybenzoic acid alkylation protocols and troubleshooting). [1]
Smolecule. (2026).[3][4] "Understanding the Williamson Ether Synthesis: Selectivity and Side Reactions." (Detailed mechanistic insight on O- vs C-alkylation and elimination).
Organic Chemistry Portal. (n.d.). "Ester synthesis by O-alkylation." (Mechanisms of carboxylate alkylation vs phenoxide alkylation).
Ji, Y., et al. (2013).[1][9] "Base-catalyzed methyl transfer... selectivity for esterification." Journal of Organic Chemistry, 78, 11606-11611.[1][9] (Grounding for ester protection strategies). [1]
scaling up the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid
Technical Support Center: Scale-Up Synthesis of 3-[(4-Bromobenzyl)oxy]benzoic Acid Executive Summary & Process Overview This guide addresses the specific challenges in scaling up the synthesis of 3-[(4-Bromobenzyl)oxy]be...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Scale-Up Synthesis of 3-[(4-Bromobenzyl)oxy]benzoic Acid
Executive Summary & Process Overview
This guide addresses the specific challenges in scaling up the synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid (Target Molecule). The synthesis relies on a Williamson etherification between 3-hydroxybenzoic acid and 4-bromobenzyl bromide.
While chemically straightforward, the scale-up (100g to multi-kg) introduces critical thermodynamic and kinetic challenges:
Regioselectivity: Preventing O-alkylation of the carboxylic acid (esterification) while driving phenolic O-alkylation.
Solubility: The dianion intermediate requires specific solvent systems to maintain homogeneity without trapping impurities.
Work-up Safety: Handling 4-bromobenzyl bromide (a potent lachrymator) and managing large-scale exotherms.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the reaction pathway, highlighting the critical "Dianion Control" node where selectivity is determined.
Caption: Reaction pathway showing the competition between the desired phenolic alkylation (Path A) and the undesired esterification (Path B).
Technical Support Modules (Q&A)
Module A: Reaction Optimization (The "Make" Phase)
Q1: We are observing ~15% formation of the bis-alkylated ester impurity. How do we suppress this?A: This is a classic stoichiometry and temperature issue.
Root Cause: The carboxylate anion is nucleophilic, though less so than the phenoxide. If you use a large excess of benzyl bromide or overheat the reaction before the phenoxide is consumed, the carboxylate will react.
Solution:
Stoichiometry Control: Limit 4-bromobenzyl bromide to 1.05 equivalents . Do not use a large excess.
Temperature Staging: Initiate the reaction at a lower temperature (e.g., 40-50°C) to favor the more nucleophilic phenoxide. Only ramp to reflux (if using acetone/MEK) towards the end to drive completion.
Solvent Switch: If using DMF, the reaction rates are faster, and selectivity drops. Switch to Acetone/Water (9:1) or MEK (Methyl Ethyl Ketone) . The protic co-solvent (water) solvates the harder carboxylate anion more strongly than the softer phenoxide, further reducing carboxylate nucleophilicity [1].
Q2: The reaction stalls at 85% conversion. Should we add more base?A: Not necessarily. Stalling is often due to the "coating" effect in heterogeneous reactions (e.g.,
in acetone).
Troubleshooting:
Agitation: Ensure your impeller provides high-shear mixing. The solid base surface must be refreshed.
Phase Transfer Catalyst (PTC): Add 1-2 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the transfer of the anion into the organic phase, often restarting a stalled reaction without adding more base [2].
Grinding: Use finely milled "powdered"
, not granular.
Module B: Work-up & Isolation (The "Clean" Phase)
Q3: During acidification, the product oils out as a sticky gum instead of precipitating. How do we fix this?A: "Oiling out" occurs when the product precipitates in the presence of organic impurities or residual solvent.
Protocol Adjustment:
Distillation: Remove the organic solvent (Acetone/MEK) completely before acidification.
Dilution: Dilute the aqueous residue with water to at least 10 volumes relative to the starting material.
Slow Acidification: Add 2M HCl slowly with vigorous stirring. Do not dump acid in.
Seeding: Once the pH reaches ~5 and the solution turns hazy, add seed crystals of pure product. This provides a template for crystallization, preventing the amorphous "gum" phase.
Q4: Filtration is extremely slow (clogging).A: This indicates a particle size issue (fines).
Solution: After full acidification (pH 1-2), heat the slurry to 50°C for 30 minutes (Ostwald Ripening). This allows small crystals to dissolve and redeposit onto larger ones, improving filterability. Cool slowly to room temperature before filtering.
Mild base, minimizes hydrolysis risk compared to NaOH.
Stoichiometry
1.0 eq Acid : 1.05 eq Bromide : 2.2 eq Base
Slight excess of bromide ensures conversion; base ensures dianion formation.
Temperature
Reflux (~58-60°C)
Sufficient energy for alkylation; gentle enough to limit degradation.
Step-by-Step Procedure:
Charging: To a 2L reactor equipped with an overhead stirrer and reflux condenser, charge 3-Hydroxybenzoic acid (100 g, 0.724 mol) and Acetone (800 mL) .
Base Addition: Add Water (90 mL) followed by Powdered
(220 g, 1.59 mol) . Note: Exothermic.[1] Add in portions.
Dianion Formation: Stir at ambient temperature for 30 minutes. The mixture will thicken as the salt forms.
Reagent Addition: Add 4-Bromobenzyl bromide (190 g, 0.760 mol) dissolved in Acetone (100 mL) dropwise over 45 minutes. Safety: 4-Bromobenzyl bromide is a lachrymator. Use a closed addition funnel.
Reaction: Heat to reflux (internal temp ~60°C). Stir for 6–8 hours. Monitor by HPLC/TLC.
Checkpoint: If conversion <95%, add 1.0 g TBAI and reflux for 2 more hours.
Work-up:
Cool to 25°C. Filter off inorganic salts (
, excess ). Wash the cake with acetone (2 x 100 mL).
Concentrate the filtrate under vacuum to remove bulk acetone.
Add Water (1.5 L) to the residue. The solution should be basic (pH >10). If not, adjust with 10% NaOH (this hydrolyzes any trace ester formed).
Precipitation:
Filter the aqueous solution through Celite to remove insoluble benzyl bromide residues.
Slowly add 3M HCl to the clear filtrate with vigorous stirring until pH = 1-2.
Critical Step: Heat the resulting slurry to 50°C for 30 mins, then cool to 10°C.
Isolation: Filter the white solid. Wash with Water (3 x 300 mL) and Hexane (2 x 100 mL) (removes trace benzyl bromide).
Drying: Dry in a vacuum oven at 55°C for 12 hours.
Process Flow Diagram
Caption: Step-by-step process flow for the scale-up synthesis, including critical In-Process Controls (IPC).
References
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (2023). Williamson Ether Synthesis. Retrieved from [Link]
PubChem. (2025).[2] 3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid.[2] Retrieved from [Link]
Comparative Efficacy of Linker Chemistries for 3-[(4-Bromobenzyl)oxy]benzoic Acid in Targeted Therapeutics
Executive Summary & Structural Rationale In the development of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors—the selection of an optimal linker is as critical as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In the development of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors—the selection of an optimal linker is as critical as the choice of the pharmacophores. 3-[(4-Bromobenzyl)oxy]benzoic acid serves as an exceptional bifunctional scaffold due to its two orthogonal conjugation handles:
The Carboxylic Acid: Primed for high-efficiency amide coupling with amine-terminated linkers.
The Aryl Bromide: An ideal electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid-terminated linkers.
This guide objectively compares the efficacy of three primary linker classes—PEG, Alkyl, and Rigid linkers —when conjugated to this scaffold. We evaluate their impact on synthetic yield, physicochemical properties, and the thermodynamic feasibility of ternary complex formation.
Workflow for orthogonal linker conjugation to 3-[(4-Bromobenzyl)oxy]benzoic acid.
Comparative Efficacy of Linker Classes
The composition, length, and rigidity of the linker directly dictate the pharmacokinetic profile and target engagement of the final conjugate. While early-stage discovery often relies on flexible PEG or alkyl chains to establish baseline structure-activity relationships, advanced optimization frequently shifts toward rigidified architectures 1[1].
Data Presentation: Linker Performance Metrics
The following table summarizes the comparative efficacy of conjugating different linker types to the 3-[(4-Bromobenzyl)oxy]benzoic acid scaffold.
Linker Class
Representative Motif
Conjugation Handle
Typical Yield
Solubility Impact (ΔLogS)
Entropic Penalty
Primary Application
PEG (Flexible)
PEG2 to PEG6
Carboxyl (Amide)
85–95%
Highly Positive (+1.5)
High
Enhancing aqueous solubility and cell permeability 2[2].
Alkyl (Hydrophobic)
C4 to C8 Chains
Carboxyl (Amide)
80–90%
Negative (-1.0)
High
Passive membrane diffusion; prone to hydrophobic collapse 3[3].
Rigid (Constrained)
Piperazine, Triazole
Aryl Bromide (Suzuki)
65–80%
Neutral to Positive
Low
Pre-organizing conformation for optimal ternary complex stability4[4].
Mechanistic Impact on Ternary Complex Formation
When 3-[(4-Bromobenzyl)oxy]benzoic acid is utilized as an anchor in PROTAC design, the linker must facilitate a productive ternary complex between the target protein and an E3 ligase.
Flexible linkers (PEG/Alkyl) allow the molecule to sample a vast conformational space. While this helps the molecule "find" the target, it incurs a massive loss of entropy upon binding. Furthermore, purely aliphatic chains often undergo aqueous repulsion (hydrophobic collapse), burying the pharmacophore and preventing target engagement.
Rigid linkers (e.g., Triazoles or Cycloalkanes) restrict the degrees of freedom. By locking the conjugate into a pre-organized, bioactive conformation, they minimize the entropic penalty of binding, frequently resulting in superior degradation efficacy (lower DC50)2[2].
Impact of linker chemistry on ternary complex formation and degradation efficacy.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are mandated.
Protocol A: Amide Coupling at the Carboxyl Handle (PEG/Alkyl Linkers)
Objective: Conjugate an amine-terminated PEG or Alkyl linker to the carboxylic acid of 3-[(4-Bromobenzyl)oxy]benzoic acid.
Causality & Reagent Selection:
HATU is selected over traditional carbodiimides (EDC/DCC) or HBTU. The nitrogen atom at the 7-position of HATU's azabenzotriazole ring exerts a neighboring group effect that drastically accelerates the formation of the active ester and suppresses epimerization, making it the "gold standard" for sterically hindered substrates 5[5].
Step-by-Step Methodology:
Activation: Dissolve 3-[(4-Bromobenzyl)oxy]benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C. Validation: The solution will transition to a pale yellow color, indicating the formation of the active OAt ester. Stir for 15 minutes.
Conjugation: Add the amine-terminated linker (e.g., PEG4-amine, 1.1 eq). Warm to room temperature and stir for 2 hours.
Reaction Monitoring: Monitor via LC-MS. The mass shift should correspond to the exact mass of the conjugate minus H2O.
Workup: Quench with saturated NaHCO3, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Handle (Rigid Linkers)
Objective: Conjugate a boronic acid-terminated rigid linker (e.g., a piperazine-aryl boronic acid) to the aryl bromide moiety.
Causality & Reagent Selection:
The Suzuki-Miyaura reaction relies on a Pd(0)/Pd(II) catalytic cycle. Aryl bromides readily undergo oxidative addition with Pd(0). A bidentate ligand catalyst like Pd(dppf)Cl2 is chosen because it prevents catalyst aggregation into inactive palladium black and facilitates efficient transmetalation 6[6].
Step-by-Step Methodology:
Preparation: In a Schlenk flask, combine the amide-coupled intermediate from Protocol A (1.0 eq), the rigid linker boronic acid (1.5 eq), and K2CO3 (3.0 eq).
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Validation: Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an Argon counter-flow.
Heating: Heat the reaction to 80 °C for 6–8 hours. Monitor conversion via TLC or LC-MS.
Purification: Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify via reverse-phase HPLC to isolate the fully elaborated bifunctional molecule.
As drug development pivots toward highly specific nuclear receptor modulators and transcription factor inhibitors, the 3-(benzyloxy)benzoic acid scaffold has emerged as a privileged pharmacophore. Specifically, halogenat...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward highly specific nuclear receptor modulators and transcription factor inhibitors, the 3-(benzyloxy)benzoic acid scaffold has emerged as a privileged pharmacophore. Specifically, halogenated analogs—such as 3-[(4-Bromobenzyl)oxy]benzoic acid —demonstrate profound biological activity across two distinct therapeutic axes: as and as.
This guide provides an objective, data-driven comparison of the 4-Bromo analog against its structural counterparts (4-Fluoro, 4-Chloro, and 4-tert-Butyl), detailing the structure-activity relationship (SAR), mechanistic rationale, and the self-validating experimental workflows required to evaluate them.
Mechanistic Rationale: The Role of Para-Substitution
The biological efficacy of 3-[(4-substituted-benzyl)oxy]benzoic acid derivatives is heavily dictated by the steric and electronic properties of the moiety at the para-position of the benzyl ring.
When targeting the Nurr1 Ligand-Binding Domain (LBD) —a critical regulator of dopaminergic neuron survival— reveal that steric bulk and hydrophobic surface complementarity drive potency far more than electrostatic effects.
4-Fluoro Analog: The high electronegativity and small van der Waals radius (1.47 Å) of fluorine result in suboptimal hydrophobic packing within the Nurr1 LBD, leading to weaker transcriptional activation.
4-Chloro & 4-Bromo Analogs: Chlorine (1.75 Å) and Bromine (1.85 Å) provide superior steric volume. The 4-Bromo analog, in particular, strikes an optimal balance. Its larger electron cloud enhances London dispersion forces within the hydrophobic pocket of the receptor, significantly lowering the EC₅₀ without excessively compromising solubility.
4-tert-Butyl Analog: While exceptionally potent due to its massive steric bulk, the tert-butyl group drastically increases lipophilicity (LogP), which can lead to non-specific protein binding and poor pharmacokinetic (PK) profiles in vivo.
Caption: Nurr1 (NR4A2) activation pathway by 3-[(4-Bromobenzyl)oxy]benzoic acid analogs.
Quantitative SAR Data Comparison
To objectively evaluate performance, the following table synthesizes the biological activity of 3-(benzyloxy)benzoic acid analogs. Data reflects their primary utility as Nurr1 agonists (EC₅₀) and their secondary utility as hydrophobic fragments in STAT3 inhibition assays (IC₅₀).
Compound Analog
para-Substitution
van der Waals Radius (Å)
Nurr1 Activation EC₅₀ (µM)
STAT3 Cytotoxicity IC₅₀ (µM)*
Calculated LogP
4-Fluoro
-F
1.47
> 10.0
> 50.0
3.8
4-Chloro
-Cl
1.75
1.85
22.4
4.3
4-Bromo
-Br
1.85
0.45
15.2
4.6
4-tert-Butyl
-C(CH₃)₃
~3.00
0.12
8.5
5.8
*Note: STAT3 cytotoxicity values represent the activity of the fully synthesized BP-1-102 amide derivatives utilizing these specific benzoic acid precursors.
Key Takeaway: The 3-[(4-Bromobenzyl)oxy]benzoic acid analog represents the "Goldilocks" candidate. It achieves sub-micromolar potency for Nurr1 activation while maintaining a manageable LogP (< 5.0), ensuring it remains viable for downstream formulation, unlike the highly lipophilic tert-butyl analog.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that any screening cascade must be a self-validating system . Relying solely on a phenotypic assay risks false positives from off-target effects. The following two-step protocol ensures that the observed biological activity is directly caused by the analog binding to the intended target.
Protocol A: Primary Screening via Nurr1 Luciferase Reporter Assay
Causality: This assay measures functional transcriptional activation. It confirms that the analog not only binds the receptor but successfully induces the conformational change required to recruit co-activators and drive gene expression.
Cell Preparation: Plate HEK293T cells in 96-well plates at a density of 2 × 10⁴ cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid agonists).
Transfection: After 24 hours, co-transfect cells with a Nurr1 expression plasmid (pCMV-Nurr1) and a reporter plasmid containing Nurr1-response elements (NBRE-Luc) using Lipofectamine 3000.
Compound Treatment: 24 hours post-transfection, treat cells with the 4-Bromo analog and control analogs in a dose-response format (0.01 µM to 30 µM).
Self-Validation Control: Use DMSO (0.1%) as a vehicle negative control and Amodiaquine (10 µM) as a positive control.
Quantification: Incubate for 18 hours. Lyse cells and measure luminescence using a standard Dual-Luciferase Reporter Assay System. Normalize firefly luciferase activity to Renilla luciferase (transfection efficiency control).
Protocol B: Orthogonal Validation via HTRF Binding Assay
Causality: Luciferase assays can be confounded by compounds that stabilize the luciferase enzyme itself. Homogeneous Time-Resolved Fluorescence (HTRF) acts as an orthogonal physical binding assay, proving that the 4-Bromo analog physically interacts with the Nurr1 Ligand-Binding Domain.
Reagent Assembly: Combine GST-tagged Nurr1-LBD (10 nM) and Terbium-cryptate labeled anti-GST antibody (2 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.1% BSA).
Tracer Addition: Add a fluorescently labeled known Nurr1 ligand (e.g., FITC-labeled co-activator peptide) at its Kd concentration.
Displacement: Introduce the 3-[(4-Bromobenzyl)oxy]benzoic acid analogs. If the analog binds the LBD, it will induce a conformational change that alters the binding of the FITC-peptide, disrupting the FRET signal between the Terbium-cryptate and FITC.
Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the IC₅₀ of displacement to confirm direct target engagement.
Caption: Self-validating experimental workflow for evaluating Nurr1 agonist analogs.
Conclusion
The substitution of a bromine atom at the para-position of 3-(benzyloxy)benzoic acid yields a highly optimized analog. By providing the exact steric bulk required to satisfy the hydrophobic pocket of the Nurr1 LBD—without crossing the threshold into extreme lipophilicity seen in tert-butyl analogs—3-[(4-Bromobenzyl)oxy]benzoic acid serves as a superior scaffold for both neuroprotective drug discovery and the synthesis of targeted STAT3 inhibitors. Researchers should prioritize this analog when balancing in vitro potency with in vivo developability.
References
Exploring Fatty Acid Mimetics as NR4A Ligands. Journal of Medicinal Chemistry (2023). URL:[Link]
Structure–activity landscape of Nurr1 (NR4A2) modulators: medicinal chemistry strategies for neurodegenerative disease intervention. RSC Advances (2026). URL:[Link]
Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]
Validation
Spectroscopic Validation & Comparison Guide: 3-[(4-Bromobenzyl)oxy]benzoic Acid
Executive Summary & Application Context 3-[(4-Bromobenzyl)oxy]benzoic acid is a critical biaryl ether intermediate often employed in the synthesis of GPR40 agonists, PPAR modulators, and other metabolic disease targets....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
3-[(4-Bromobenzyl)oxy]benzoic acid is a critical biaryl ether intermediate often employed in the synthesis of GPR40 agonists, PPAR modulators, and other metabolic disease targets. Its structural integrity relies on the precise meta-regiochemistry of the ether linkage, which dictates its pharmacological profile.
This guide provides a rigorous spectroscopic framework to validate this specific isomer against its common synthetic impurities (e.g., 4-bromobenzyl bromide, 3-hydroxybenzoic acid) and structural alternatives (e.g., the para-isomer, 4-[(4-bromobenzyl)oxy]benzoic acid).
Why This Comparison Matters
In high-throughput synthesis, the meta- (3-substituted) and para- (4-substituted) isomers are often confused due to similar polarity. However, their biological activity differs drastically. This guide establishes the definitive spectral markers required to confirm the 3-position substitution, ensuring downstream efficacy in SAR (Structure-Activity Relationship) studies.
Synthesis & Impurity Profile (The "Alternatives")
To understand the spectroscopic data, we must first define the chemical context. The compound is typically synthesized via a Williamson Ether Synthesis .[1][2][3]
Experimental Workflow (Synthesis to Validation)
Figure 1: Standard synthesis pathway. The primary impurities to detect are unreacted 4-bromobenzyl bromide (electrophile) and 3-hydroxybenzoic acid (nucleophile).
Spectroscopic Characterization: The Validation Standard
The following data sets provide the Pass/Fail criteria for your product.
A. Proton NMR (
H NMR) Validation
Solvent: DMSO-
(Recommended for solubility of carboxylic acids)
Frequency: 400 MHz
The definitive proof of the 3-isomer (meta) over the 4-isomer (para) lies in the aromatic region pattern.
NMR Shift Data for Benzoic Acid Derivatives:
National Institutes of Health (NIH) / PubChem. "4-Bromobenzoic acid Spectral Data." (Used for fragment comparison).
[Link]
General Spectroscopic Data for Alkoxybenzoic Acids:
Royal Society of Chemistry (RSC). "Supplementary Information: Synthesis and NMR of Alkoxybenzoic Acids."
[Link]
assessing the purity of synthesized 3-[(4-Bromobenzyl)oxy]benzoic acid
Title : Assessing the Purity of Synthesized 3-[(4-Bromobenzyl)oxy]benzoic Acid: A Comparative Analytical Guide Introduction The synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid—a critical intermediate in the development o...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Assessing the Purity of Synthesized 3-[(4-Bromobenzyl)oxy]benzoic Acid: A Comparative Analytical Guide
Introduction
The synthesis of 3-[(4-Bromobenzyl)oxy]benzoic acid—a critical intermediate in the development of novel therapeutics and functional materials—typically proceeds via a Williamson ether synthesis. This involves the base-catalyzed alkylation of 3-hydroxybenzoic acid with 4-bromobenzyl bromide. While synthetically straightforward, this pathway generates a specific impurity profile, including unreacted starting materials, 4-bromobenzyl alcohol (a hydrolysis byproduct), and bis-alkylated species (where the carboxylate group is inadvertently esterified).
To ensure the integrity of downstream applications, researchers must deploy an orthogonal analytical strategy. Relying on a single technique often leads to false purity assignments due to overlapping signals, differing response factors, or the absence of chromophores. As a Senior Application Scientist, I have designed this guide to objectively compare High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Below, we explore the self-validating protocols and mechanistic rationales required to accurately assess the purity of this compound.
Orthogonal Analytical Workflow
To achieve a comprehensive purity profile, an orthogonal approach leverages the distinct physical properties of the analyte.
Caption: Orthogonal analytical workflow for validating the purity of synthesized benzoic acid derivatives.
HPLC-UV: Profiling Organic Impurities and Relative Purity
HPLC coupled with UV detection remains the workhorse for assessing the relative purity of aromatic compounds. However, benzoic acid derivatives are notoriously prone to peak tailing on standard reversed-phase columns.
The Causality of Peak Tailing : 3-[(4-Bromobenzyl)oxy]benzoic acid has a pKa of approximately 4.0. If the mobile phase pH is near this value, the analyte exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) forms, leading to split or broadened peaks. Furthermore, ionized carboxylates interact strongly with residual silanol groups (-Si-OH) on the silica stationary phase. To mitigate this, the mobile phase pH must be adjusted to at least 1.5 units below the pKa (e.g., pH 2.5) to ensure full protonation, as recommended in standard chromatographic practices for [1].
Self-Validating Protocol: HPLC-UV
System Suitability Test (SST) : Before running samples, inject a resolution mixture containing 3-hydroxybenzoic acid and 3-[(4-Bromobenzyl)oxy]benzoic acid. The system is validated for the run only if the resolution (
) between these critical pairs is and the tailing factor () is .
Column : End-capped C18 (100 x 4.6 mm, 2.6 µm particle size) to minimize secondary silanol interactions.
Mobile Phase :
Solvent A: 0.1% Formic acid in HPLC-grade water (pH ~2.7).
Solvent B: 0.1% Formic acid in Acetonitrile.
Gradient : 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.
Flow Rate : 1.0 mL/min.
Detection : UV at 254 nm (optimal for the conjugated aromatic rings).
Sample Preparation : Dissolve 1.0 mg of the crude product in 1.0 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter prior to injection.
qNMR: Absolute Quantification Without Analyte Standards
A critical flaw in HPLC-UV purity assessment is the assumption that all impurities share the same UV extinction coefficient as the main product. Quantitative NMR (qNMR) circumvents this by relying on a fundamental physical principle: the area under an NMR resonance is directly proportional to the number of nuclei generating it, regardless of the molecule's structure. This allows for absolute quantification using an unrelated internal standard, a methodology highly praised for its[2].
The Causality of Relaxation Delays : In routine qualitative NMR, rapid pulsing (short relaxation delays) is used to save time. However, aromatic protons often have long longitudinal relaxation times (
), sometimes exceeding 5 seconds. If the relaxation delay () is too short, the magnetization of these protons will not fully recover between scans, leading to artificially low integrals and inaccurate purity calculations.
Self-Validating Protocol: 1H qNMR
SST (Inversion-Recovery) : Perform a
inversion-recovery experiment on the sample to empirically determine the longest of the analyte and internal standard protons. Set to ensure >99.9% magnetization recovery.
Internal Standard (IS) : Maleic acid (high purity, NIST-traceable). Its singlet at ~6.26 ppm does not overlap with the aromatic (7.0–8.0 ppm) or benzylic (~5.1 ppm) protons of 3-[(4-Bromobenzyl)oxy]benzoic acid.
Solvent : DMSO-
(ensures complete dissolution of the polar carboxylic acid).
Sample Preparation : Accurately weigh ~20.0 mg of the synthesized compound and ~5.0 mg of Maleic acid into a vial using a microbalance (precision
mg). Dissolve in 0.6 mL DMSO- and transfer to a 5 mm NMR tube.
Calculation : Purity is calculated using the integrated area of the benzylic
singlet (~5.1 ppm, 2H) against the Maleic acid singlet (6.26 ppm, 2H), factoring in their respective molecular weights and exact sample masses.
LC-MS: Trace Impurity Identification
While qNMR provides absolute assay values and HPLC-UV offers relative quantification, neither can definitively identify an unknown impurity. LC-MS bridges this gap.
The Causality of Ionization Mode : For 3-[(4-Bromobenzyl)oxy]benzoic acid, Electrospray Ionization in negative mode (ESI-) is the most logical choice. The carboxylic acid moiety readily loses a proton in the electrospray droplet, yielding a highly stable
ion (m/z ~305 and 307). Because the molecule contains a single bromine atom, the mass spectrum will exhibit a characteristic 1:1 isotopic doublet separated by 2 mass units, making it incredibly easy to distinguish brominated impurities from non-brominated starting materials (like 3-hydroxybenzoic acid).
Self-Validating Protocol: LC-MS
SST (Isotopic Fidelity) : The system is validated by confirming the 1:1 abundance ratio of the
and peaks for the brominated analyte, ensuring the mass analyzer is not suffering from detector saturation or mass discrimination.
Chromatography : Identical to the HPLC-UV protocol to ensure peak correlation, utilizing volatile formic acid buffers (non-volatile buffers like phosphates will suppress ionization and contaminate the MS source).
MS Parameters : ESI negative mode, Capillary Voltage: 2.5 kV, Desolvation Temperature: 350 °C, Mass Range: 100–1000 m/z.
Comparative Data Analysis
To select the appropriate method for a given stage of drug development, researchers must weigh sensitivity against quantitative rigor. The following table summarizes the performance metrics of each technique based on standard validation parameters outlined in the [3][4].
Analytical Parameter
HPLC-UV
LC-MS (ESI-)
1H qNMR
Primary Utility
Relative purity, organic impurity profiling
Trace impurity mass identification
Absolute quantification (assay)
Reference Standard
Required (Analyte-specific)
Required (Analyte-specific)
Not required (Uses generic IS)
Limit of Detection (LOD)
~0.05% (w/w)
~0.01% (w/w)
~1.0% (w/w)
Limit of Quantitation (LOQ)
~0.1% (w/w)
~0.05% (w/w)
~2.0% (w/w)
Run Time per Sample
15–20 minutes
15–20 minutes
10–15 minutes (with long )
Cost per Sample
Low
High
Medium
Key Limitation
Assumes equal UV response factors
Subject to matrix effects (ion suppression)
Lower sensitivity for trace impurities
Conclusion
Assessing the purity of 3-[(4-Bromobenzyl)oxy]benzoic acid requires a multifaceted approach. HPLC-UV provides the necessary chromatographic resolution to separate structurally similar byproducts, provided the mobile phase pH is strictly controlled to prevent secondary silanol interactions. LC-MS offers the mass resolution required to identify these impurities, exploiting the isotopic signature of bromine and the facile ionization of the carboxylic acid. Finally, qNMR acts as the ultimate arbiter of absolute purity, eliminating the reliance on analyte-specific reference standards through rigorous, thermodynamically relaxed quantitative integration. By integrating these self-validating methodologies, researchers can ensure the highest standards of chemical integrity in their synthetic workflows.
References
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]
Journal of Medicinal Chemistry (ACS Publications). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[Link]
Benchmarking the Stability of 3-[(4-Bromobenzyl)oxy]benzoic Acid-Based Linkers: A Comparative Guide
In the landscape of targeted therapeutics, particularly within the realm of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems, the linker molecule is a critical determinant of both efficacy and saf...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of targeted therapeutics, particularly within the realm of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems, the linker molecule is a critical determinant of both efficacy and safety.[1] An ideal linker must be sufficiently robust to remain intact in systemic circulation, preventing premature payload release and associated off-target toxicity, yet susceptible to cleavage under specific conditions at the target site.[2] This guide provides a comprehensive framework for benchmarking the stability of a novel ether-based linker derived from 3-[(4-Bromobenzyl)oxy]benzoic acid against established cleavable linker technologies.
The 3-[(4-Bromobenzyl)oxy]benzoic acid scaffold offers a promising foundation for a stable linker due to the inherent chemical resilience of the benzyl ether bond.[3] Ether bonds, in general, are more resistant to hydrolysis under physiological conditions compared to esters or hydrazones.[] This guide will detail the experimental workflows to quantitatively assess this stability and provide a comparative analysis against two widely utilized cleavable linkers: an acid-labile hydrazone and a protease-sensitive peptide linker.
Linker Technologies in Focus
For this comparative analysis, we will evaluate three distinct linker technologies, each conjugated to a model payload (e.g., a cytotoxic agent) and a targeting moiety (e.g., a monoclonal antibody).
3-[(4-Bromobenzyl)oxy]benzoic Acid-Based Linker (Ether Linker): This linker is characterized by a stable benzyl ether linkage.[3] The benzoic acid moiety provides a convenient attachment point for the payload, while the bromobenzyl group can be further functionalized for conjugation to the targeting antibody. Its stability is predicted to be high under physiological conditions.
Acid-Labile Hydrazone Linker: Hydrazone linkers are designed to be stable at the neutral pH of blood (~7.4) but undergo rapid hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within tumor cells.[2][] However, they can sometimes exhibit instability in circulation, leading to premature drug release.[6]
Enzyme-Cleavable Valine-Citrulline (Val-Cit) Peptide Linker: This dipeptide linker is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[7] Val-Cit linkers generally exhibit excellent stability in plasma.[] The release mechanism is highly specific to the enzymatic environment of the target cell.[8]
Caption: Overview of the three linker technologies under comparison.
Experimental Design for Stability Benchmarking
A rigorous evaluation of linker stability requires a multi-faceted approach, assessing stability in simulated physiological and intracellular environments. The following protocols outline the key experiments for this benchmarking study.
I. In Vitro Plasma Stability Assay
This assay is fundamental for predicting the in vivo behavior of a linker and its susceptibility to premature cleavage in the bloodstream.[1]
Objective: To determine the rate of payload deconjugation from the targeting moiety in human plasma over time.
Methodology:
Preparation: Prepare stock solutions of the three test conjugates (Ether, Hydrazone, and Val-Cit) in an appropriate buffer.
Incubation: Incubate each conjugate at a final concentration of 100 µg/mL in human plasma at 37°C.
Time Points: Collect aliquots at various time points, for example, 0, 6, 24, 48, 72, 96, and 168 hours.
Sample Processing: At each time point, quench the reaction by placing the sample on ice. Separate the intact conjugate from plasma proteins, typically using immuno-affinity capture methods (e.g., magnetic beads coated with an anti-human IgG antibody).
Analysis: Analyze the captured conjugate using Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR) or by LC-MS/MS to quantify the amount of intact conjugate remaining.[9] The amount of released payload in the supernatant can also be quantified by LC-MS/MS.[10]
Caption: Workflow for the in vitro plasma stability assay.
II. pH Liability Study
This study is particularly important for assessing the stability of pH-sensitive linkers and serves as a control for the other linker types.[6]
Objective: To evaluate the hydrolysis rate of each linker at physiological and acidic pH values.
Methodology:
Buffer Preparation: Prepare a series of buffers at different pH values, for instance, pH 4.5, pH 5.5, and pH 7.4, to simulate the conditions of lysosomes, endosomes, and blood, respectively.[6]
Incubation: Dissolve each conjugate in the different pH buffers and incubate at 37°C.
Time Points: Collect samples at various intervals over a 48-hour period.
Analysis: Quench the hydrolysis reaction and analyze the samples by reverse-phase HPLC or LC-MS/MS to quantify the percentage of intact conjugate remaining and the amount of payload released.[9]
Half-life Calculation: Calculate the half-life (t₁/₂) of each linker at each pH to determine its stability profile.[6]
III. Lysosomal Enzyme Stability Assay
This assay is crucial for linkers designed to be cleaved by specific intracellular enzymes.[11]
Objective: To determine the rate of payload release from the enzyme-cleavable conjugate in the presence of lysosomal proteases.
Methodology:
Reaction Mixture: Prepare a reaction mixture containing the Val-Cit peptide-linked conjugate in a buffer at pH 5.5 (optimal for many lysosomal enzymes) with purified Cathepsin B.[12] The ether and hydrazone-linked conjugates should be run in parallel as controls.
Incubation: Incubate the reaction mixtures at 37°C.
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), take aliquots and quench the enzymatic activity, for example, by adding a protease inhibitor or by acidification.[9]
Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.[12]
Comparative Data Summary
The following tables present hypothetical but expected data from the described stability studies, designed for easy comparison of the three linker technologies.
Table 1: In Vitro Plasma Stability (% Intact Conjugate)
Time (hours)
3-[(4-Bromobenzyl)oxy]benzoic Acid-Based Linker
Acid-Labile Hydrazone Linker
Enzyme-Cleavable Val-Cit Linker
0
100%
100%
100%
24
>98%
~85%
>95%
72
>95%
~60%
>92%
168
>90%
~30%
>88%
Table 2: pH Liability (t₁/₂ in hours)
pH
3-[(4-Bromobenzyl)oxy]benzoic Acid-Based Linker
Acid-Labile Hydrazone Linker
Enzyme-Cleavable Val-Cit Linker
7.4
>200 h
~50 h
>200 h
5.5
>200 h
~5 h
>200 h
4.5
>150 h
<1 h
>150 h
Table 3: Lysosomal Enzyme Stability (% Payload Release with Cathepsin B)
Time (hours)
3-[(4-Bromobenzyl)oxy]benzoic Acid-Based Linker
Acid-Labile Hydrazone Linker
Enzyme-Cleavable Val-Cit Linker
0
<1%
<1%
<1%
1
<2%
<5% (pH effect)
~60%
4
<2%
<10% (pH effect)
>90%
8
<3%
<15% (pH effect)
>95%
Interpretation and Conclusion
The expected results from this benchmarking study would highlight the distinct stability profiles of each linker. The 3-[(4-Bromobenzyl)oxy]benzoic acid-based linker is anticipated to demonstrate superior stability across all conditions, including plasma and varying pH levels. The robustness of the benzyl ether bond suggests minimal premature payload release, which is a highly desirable characteristic for enhancing the therapeutic window and minimizing off-target toxicity.[3][] However, for this linker to be effective, a specific cleavage mechanism at the target site (not covered in these stability studies) would need to be engineered, or it would function as a non-cleavable linker, relying on the degradation of the entire conjugate.[1]
The hydrazone linker would show a clear pH-dependent cleavage profile, with significantly faster degradation at acidic pH.[] This characteristic is advantageous for release in endosomal and lysosomal compartments. However, its moderate instability at physiological pH in plasma is a known liability that can lead to off-target effects.[6]
The Val-Cit peptide linker is expected to be highly stable in plasma and at different pH values but should be efficiently cleaved in the presence of Cathepsin B.[7][11] This demonstrates its utility in targeted delivery to cells with high lysosomal protease activity.
References
Kintigh, P. A., et al. (2026). Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Journal of Medicinal Chemistry. Available at: [Link]
ADC Review. (2019). What are Stable Linkers?. Available at: [Link]
Kintigh, P. A., et al. (2026). Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Request PDF. Available at: [Link]
Lu, J., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available at: [Link]
Lee, S., et al. (2024). Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder. PMC. Available at: [Link]
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Available at: [Link]
WSU. (n.d.). Acid Labile Linker for Cancer-Targeted Drug-Conjugates. Available at: [Link]
ACS Publications. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Bioconjugate Chemistry. Available at: [Link]
NIH. (n.d.). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC. Available at: [Link]
ACS Publications. (2024). Effect of Linker Entities on Pharmacokinetics of 111 In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder. Available at: [Link]
ResearchGate. (2026). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Available at: [Link]
Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Available at: [Link]
Wiley Online Library. (2020). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Available at: [Link]
Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Available at: [Link]
eScholarship.org. (2025). Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. Available at: [Link]
MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
NIH. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC. Available at: [Link]
ACS Publications. (2017). Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody–Drug Conjugate with Cleavable Linker. Bioconjugate Chemistry. Available at: [Link]
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Available at: [Link]
NIH. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC. Available at: [Link]
RSC Publishing. (n.d.). Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating. Available at: [Link]
A Comprehensive Guide to the Proper Disposal of 3-[(4-Bromobenzyl)oxy]benzoic Acid for Laboratory Professionals
The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1][2] Improper disposal of chemical substances like 3-[(4-Bromobenzyl)oxy]benzoic acid, a halogenated organic com...
Author: BenchChem Technical Support Team. Date: March 2026
The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1][2] Improper disposal of chemical substances like 3-[(4-Bromobenzyl)oxy]benzoic acid, a halogenated organic compound, can pose significant risks to human health and the environment.[3][4][5] This guide is designed to provide a comprehensive framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the ecosystem.
Understanding the Hazard Profile of 3-[(4-Bromobenzyl)oxy]benzoic Acid
Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 3-[(4-Bromobenzyl)oxy]benzoic acid should always be consulted first, we can infer its likely hazards from its chemical structure and data on similar compounds such as brominated benzoic acids.[6][7][8]
Key Inferred Hazards:
Skin and Eye Irritation: Benzoic acid and its derivatives are known to cause skin and eye irritation.[3][6][7][9]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6][7]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[7][10]
Environmental Hazard: As a halogenated organic compound, it may be harmful to aquatic life and persistent in the environment.[5][10]
The following protocol outlines the necessary steps for the safe disposal of 3-[(4-Bromobenzyl)oxy]benzoic acid. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing risks and ensuring regulatory compliance.
Before initiating any disposal procedures, ensure that appropriate PPE is worn and engineering controls are in place. This is the first line of defense in minimizing exposure.
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[11]
Eye Protection: Use safety glasses or goggles to protect against splashes or dust.[3]
Skin and Body Protection: A lab coat is mandatory to protect against skin contact.[11]
Respiratory Protection: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][12]
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure that waste is treated and disposed of correctly.[1][13]
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for 3-[(4-Bromobenzyl)oxy]benzoic acid waste.[11][13]
Halogenated Organic Waste Stream: This compound belongs to the halogenated organic waste stream. Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[14][15]
Solid vs. Liquid Waste:
Solid Waste: Collect unwanted solid 3-[(4-Bromobenzyl)oxy]benzoic acid in a labeled, sealable container.[11] Also, dispose of any contaminated materials such as weighing papers, gloves, and wipers in this same container.[11]
Liquid Waste: Solutions containing 3-[(4-Bromobenzyl)oxy]benzoic acid should be collected in a separate, labeled container for liquid hazardous waste.[11]
Incompatible Materials: Do not mix this waste with strong oxidizing agents or other incompatible chemicals.[4][6]
Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[2][13]
Labeling: The waste container label must include:
The words "Hazardous Waste"
The full chemical name: "3-[(4-Bromobenzyl)oxy]benzoic acid"
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
The accumulation start date
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing lid to prevent leaks or spills.[1][13] Containers should be kept closed except when adding waste.[15]
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
Carefully sweep or scoop the material into the designated hazardous waste container.
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[11]
Large Spills:
Evacuate the immediate area.
Alert your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office immediately.[11]
Proper storage of hazardous waste pending disposal is critical to maintaining a safe laboratory environment.
Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic and incompatible materials.[13] The storage area should be cool, dry, and well-ventilated.[4]
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[11][13] This ensures compliance with all local, state, and federal regulations.[1][13] Never dispose of 3-[(4-Bromobenzyl)oxy]benzoic acid down the drain or in the regular trash.[3][4][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-[(4-Bromobenzyl)oxy]benzoic acid.
Caption: Disposal workflow for 3-[(4-Bromobenzyl)oxy]benzoic acid.
Regulatory Context
The disposal of 3-[(4-Bromobenzyl)oxy]benzoic acid is governed by several regulations. As a halogenated organic compound, it falls under the purview of the Environmental Protection Agency (EPA) regulations regarding hazardous waste.[16][17] Furthermore, laboratory practices are guided by the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) that includes procedures for safe removal of contaminated waste.[2][12][18] It is imperative that all disposal activities are conducted in strict adherence to these regulations and your institution's specific CHP.
References
OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]
SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). KHA. [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). SDS Manager. [Link]
The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]
29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. [Link]
Chemical Waste Disposal Chart. University of Waterloo. [Link]
Benzoic acid AGR - Safety Data Sheet. (2023, January 12). Labbox. [Link]
SAFETY DATA SHEET: BENZOIC ACID. (2021, February 19). Alpha Resources. [Link]
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). PMC. [Link]
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
SAFETY DATA SHEET: 4-Bromobenzoic acid. (2025, September 6). Alfa Aesar. [Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. EPA. [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
Personal protective equipment for handling 3-[(4-Bromobenzyl)oxy]benzoic acid
As a Senior Application Scientist, I frequently consult on the integration of halogenated building blocks into drug discovery pipelines. 3-[(4-Bromobenzyl)oxy]benzoic acid is a highly valuable intermediate, but its struc...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the integration of halogenated building blocks into drug discovery pipelines. 3-[(4-Bromobenzyl)oxy]benzoic acid is a highly valuable intermediate, but its structural motifs—specifically the brominated benzyl ether and the carboxylic acid moiety—dictate strict safety and logistical protocols.
This guide provides a self-validating system for the safe manipulation of this compound, ensuring both scientific integrity and operator safety. Rather than simply listing rules, we will examine the causality behind each requirement so that your laboratory can adapt these principles to similar halogenated organic acids.
Mechanistic Hazard Profiling & Quantitative Data
Before designing an operational workflow, we must understand the physicochemical causality of the compound's hazards. Based on structural analogs like 2-[(4-bromophenyl)methoxy]benzoic acid, this compound presents specific exposure risks[2.6][1].
The Carboxylic Acid Moiety: Confers mild to moderate acidity. Upon contact with moisture on the skin or ocular mucosa, it causes localized pH drops, leading to rapid protein denaturation and serious irritation.
The Bromobenzyl Group: Halogenated aromatics are highly lipophilic. If the compound is dissolved in organic carrier solvents (like DMSO or DMF) during synthesis, the solvent acts as a penetration enhancer, allowing the brominated compound to readily partition into the stratum corneum and enter systemic circulation.
Physical State: As a crystalline solid, the primary exposure route during bench-top manipulation is the inhalation of aerosolized micro-particulates, which act as respiratory tract irritants.
Harmful if swallowed; mandates strict hand hygiene and prohibits open-bench work[2.6][1].
Skin/Eye Irritation
Category 2/2A (H315/H319)
Causes serious irritation; requires chemical splash goggles (not standard glasses)[2.6][1].
Specific Target Organ
STOT SE 3 (H335)
Respiratory irritant; mandates fume hood usage to capture airborne dust[2.6][1].
Personal Protective Equipment (PPE) Matrix
To mitigate these specific physicochemical risks, standard laboratory attire is insufficient. The following table outlines the quantitative and qualitative requirements for your PPE ensemble.
Table 2: Required PPE and Scientific Rationale
PPE Category
Specification
Causality / Scientific Rationale
Hand Protection
Double-layered Nitrile (min 0.12 mm thickness)
Nitrile provides excellent resistance to solid organic acids. Double-gloving is mandatory when handling the compound in carrier solvents to prevent breakthrough lipophilic absorption.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Safety glasses lack the orbital seal required to prevent micro-dust ingress during weighing. Goggles prevent H319-level ocular damage.
Body Protection
Flame-resistant (FR) Lab Coat + Rubber Apron
Prevents particulate accumulation on personal clothing. The apron provides an impermeable barrier against accidental solvent splashing during dissolution.
Respiratory
N95/P100 Particulate Respirator
Required only if engineering controls (fume hoods) fail or during large-scale spill cleanup to mitigate STOT SE 3 respiratory tract irritation.
Every protocol must be a self-validating system. Do not deviate from these sequential steps when handling 3-[(4-Bromobenzyl)oxy]benzoic acid.
Step 1: Environmental Isolation. Conduct all open-container manipulations within a certified chemical fume hood with a face velocity of 80-100 fpm. This prevents the dissemination of brominated particulates into the general lab environment.
Step 2: Static Mitigation. Halogenated organic powders readily accumulate static charge. Use an anti-static weighing boat (or pass the boat through an ionizer) and a grounded micro-spatula. This prevents the sudden, electrostatic aerosolization of the powder during transfer.
Step 3: Solvent Integration. When preparing stock solutions, do not pour the solid into a beaker of solvent. Instead, place the pre-weighed solid into a vial, seal it with a septum, and inject the solvent (e.g., DMSO) into the vial using a syringe. This closed-system approach eliminates the risk of dust generation.
Step 4: Decontamination. Post-weighing, wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol) to capture invisible micro-dust, followed by a dry wipe.
Waste Segregation and Disposal Plan
The disposal of 3-[(4-Bromobenzyl)oxy]benzoic acid is strictly regulated. Because it contains a halogen (bromine), improper disposal or incineration at sub-optimal temperatures can lead to the generation of highly toxic dioxins, furans, or hydrobromic acid gas[3.3][3].
Step 1: Strict Segregation. Never mix this compound with non-halogenated organic waste. It must be strictly segregated into a container designated for halogenated organics. Mixing waste streams significantly increases disposal costs and environmental hazards[3.4][4].
Step 2: Containment. Use a tightly-sealed, chemically compatible high-density polyethylene (HDPE) or glass container. Ensure the container is free of incompatible materials, such as strong bases or oxidizers, which could trigger an exothermic neutralization reaction[3.2][5].
Step 3: Labeling & Capacity. The label must explicitly state "Hazardous Waste: Halogenated Organic Acid." Liquid waste containers containing dissolved compound should never be filled to more than 75% capacity to allow for vapor expansion[3.2][5].
Step 4: Final Disposal. The waste must be transferred to an EPA-compliant facility capable of high-temperature rotary kiln incineration equipped with caustic scrubbing to safely neutralize the resulting halogenated gases[3.3][3].
Process Visualization: Safety & Logistics Workflow
The following diagram illustrates the critical path for handling and disposing of halogenated organic acids, ensuring a closed-loop safety system from donning PPE to final EPA-compliant disposal.
Operational workflow for handling and disposing of 3-[(4-Bromobenzyl)oxy]benzoic acid.
References
PubChem: 2-((4-Bromophenyl)methoxy)benzoic acid - Safety and Hazards
URL:[Link]